2-Amino-3-chloro-5-cyanopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDIMILABMXHFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363271 | |
| Record name | 2-Amino-3-chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156361-02-3 | |
| Record name | 2-Amino-3-chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-5-chloronicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-3-chloro-5-cyanopyridine CAS number and properties
An In-depth Technical Guide to 2-Amino-3-chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides an illustrative experimental protocol for the synthesis of related structures, discusses its applications, and outlines essential safety and handling information.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. Its structure incorporates an amino group, a chloro group, and a cyano group on the pyridine ring, making it a versatile building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 156361-02-3 | [1] |
| Molecular Formula | C₆H₄ClN₃ | |
| Molecular Weight | 153.57 g/mol | |
| IUPAC Name | 6-amino-5-chloronicotinonitrile | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, inert atmosphere, dark place |
Synthesis of 2-Amino-3-cyanopyridine Derivatives: An Experimental Protocol
2-Amino-3-cyanopyridine derivatives are frequently synthesized via a one-pot multicomponent reaction, which is an efficient method for generating molecular complexity from simple starting materials in a single step.[2][3] The following is a general protocol for the synthesis of 2-amino-3-cyanopyridine scaffolds.[3][4]
Objective: To synthesize a 2-amino-3-cyanopyridine derivative via a one-pot condensation reaction.
Materials:
-
Aromatic aldehyde (2 mmol)
-
A methyl ketone (e.g., acetophenone) (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (15 mmol)
-
Ethanol (20 mL)
-
Reaction flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., DMF-methanol mixture)
Methodology:
-
Combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (15 mmol) in a round-bottom flask.
-
Add ethanol (20 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from 10 to 14 hours.[4]
-
Monitor the reaction progress, often indicated by the formation of a precipitate.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent system, such as a 1:10 mixture of DMF and methanol, to yield the pure 2-amino-3-cyanopyridine derivative.[4]
Characterization: The structure and purity of the synthesized compounds can be confirmed using various analytical techniques, including:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
Melting Point Analysis
Logical Workflow for Synthesis
The synthesis of 2-amino-3-cyanopyridine derivatives can be streamlined into a logical workflow, from starting materials to the final, purified product.
Caption: Workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.
Applications in Research and Drug Development
The 2-amino-3-cyanopyridine scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[5] These derivatives have been investigated for various therapeutic applications:
-
Enzyme Inhibition: They have been identified as novel IKK-β inhibitors, which are relevant in inflammatory diseases.[3][6]
-
Antiviral Activity: Certain derivatives show potential as inhibitors of HIV-1 integrase.[5][6]
-
Receptor Antagonism: They have been studied as A2A adenosine receptor antagonists, which have applications in conditions like Parkinson's disease.[6]
-
Broad Biological Activity: The scaffold is associated with antimicrobial, cardiotonic, anti-inflammatory, and antitumor properties.[6]
Furthermore, 2-amino-3-cyanopyridines serve as crucial intermediates for the synthesis of other heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[2][7]
Safety and Handling
Appropriate safety precautions must be taken when handling this compound and its derivatives.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood.[8][9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Wash hands and any exposed skin thoroughly after handling.[10]
In case of accidental exposure, it is crucial to seek medical attention. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[8][9][10]
References
- 1. parchem.com [parchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. ijpsr.com [ijpsr.com]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Data of 2-Amino-3-chloro-5-cyanopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally determined spectroscopic data for 2-Amino-3-chloro-5-cyanopyridine (CAS RN: 156361-02-3) is limited. This guide provides an in-depth analysis of expected spectroscopic characteristics based on data from structurally similar compounds, namely 2-amino-3-chloropyridine and 2-amino-5-cyanopyridine. The experimental protocols provided are general best practices for the analysis of heterocyclic organic compounds.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural features, including the amino, chloro, and cyano groups on the pyridine ring, are expected to give rise to a unique spectroscopic profile. Understanding this profile is crucial for its identification, purity assessment, and the study of its chemical behavior. This document serves as a technical resource, presenting predicted spectroscopic data and detailed experimental methodologies.
Predicted Spectroscopic Data
Due to the absence of direct experimental spectra for this compound, the following tables summarize expected data based on the analysis of the analogs: 2-amino-3-chloropyridine and 2-amino-5-cyanopyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The amino group protons will likely appear as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.8 - 8.2 | d |
| H-6 | 8.3 - 8.6 | d |
| -NH₂ | 5.0 - 7.0 | br s |
Solvent: DMSO-d₆
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the cyano group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 115 - 120 |
| C-4 | 140 - 145 |
| C-5 | 105 - 110 |
| C-6 | 150 - 155 |
| -CN | 117 - 120 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group, the C≡N stretching of the cyano group, and various vibrations of the pyridine ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium-Strong |
| C≡N Stretch (Cyano) | 2220 - 2240 | Strong |
| C=C, C=N Stretch (Aromatic Ring) | 1550 - 1650 | Medium-Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Sample Preparation: KBr pellet or ATR
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Expected m/z | Relative Abundance |
| [M]⁺ (C₆H₄³⁵ClN₃)⁺ | 153 | ~100% |
| [M+2]⁺ (C₆H₄³⁷ClN₃)⁺ | 155 | ~32% |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40 - 400.
-
Scan Speed: 1-2 scans/second.
-
Source Temperature: 200-250 °C.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-3-chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical data for 2-Amino-3-chloro-5-cyanopyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of this report, this document compiles essential chemical properties and presents crystallographic data for a closely related salt, 2-Amino-5-cyanopyridinium nitrate, to offer structural insights. Additionally, a generalized synthetic workflow for 2-amino-3-cyanopyridine derivatives is outlined.
Chemical and Physical Properties
This compound, also known as 6-amino-5-chloronicotinonitrile, is a solid organic compound with the chemical formula C₆H₄ClN₃.[1] Its key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| IUPAC Name | 6-amino-5-chloropyridine-3-carbonitrile | [1] |
| CAS Number | 156361-02-3 | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place |
Crystallographic Data of a Related Structure: 2-Amino-5-cyanopyridinium nitrate
As the specific crystal structure for this compound is not available, we present the crystallographic data for 2-Amino-5-cyanopyridinium nitrate (C₆H₆N₃⁺·NO₃⁻) to provide an illustrative example of the molecular conformation of a related pyridinium core.[2][3] It is crucial to note that the presence of the nitrate counter-ion and the protonation of the pyridine ring will influence the bond lengths, angles, and overall crystal packing compared to the neutral this compound.
The crystal structure of 2-Amino-5-cyanopyridinium nitrate reveals that the pyridine ring is protonated at the nitrogen atom.[2] The crystal cohesion is maintained by N—H⋯N and N—H⋯O hydrogen bonds.[2]
Table 2.1: Crystal Data and Structure Refinement for 2-Amino-5-cyanopyridinium nitrate [2]
| Parameter | Value |
| Empirical formula | C₆H₆N₃⁺·NO₃⁻ |
| Formula weight | 182.15 |
| Temperature | 298(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 4.6475 (9) Åb = 12.713 (3) Åc = 13.417 (3) Åβ = 97.91 (3)° |
| Volume | 785.1 (3) ų |
| Z | 4 |
| Density (calculated) | 1.541 Mg/m³ |
| Absorption coefficient | 0.133 mm⁻¹ |
| F(000) | 376 |
| Crystal size | 0.25 × 0.15 × 0.15 mm |
| Theta range for data collection | 2.23 to 27.50° |
| Index ranges | -6<=h<=6, -16<=k<=16, -17<=l<=17 |
| Reflections collected | 8053 |
| Independent reflections | 1798 [R(int) = 0.0501] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1798 / 0 / 142 |
| Goodness-of-fit on F² | 1.071 |
| Final R indices [I>2sigma(I)] | R1 = 0.0533, wR2 = 0.1165 |
| R indices (all data) | R1 = 0.0844, wR2 = 0.1274 |
| Largest diff. peak and hole | 0.171 and -0.174 e.Å⁻³ |
Experimental Protocols: A Generalized Approach to Synthesis
While a specific protocol for the crystallization of this compound is not detailed in the available literature, a general methodology for the synthesis of 2-amino-3-cyanopyridine derivatives often involves a one-pot, multi-component reaction.
A common approach involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate. The reaction can be carried out under various conditions, including conventional heating or microwave irradiation, and can be catalyzed by different agents.
Below is a DOT language script visualizing a generalized experimental workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.
Signaling Pathways
The searched literature did not provide specific information on the involvement of this compound in any particular signaling pathways. Therefore, a corresponding diagram cannot be generated at this time.
Conclusion
This technical guide has summarized the currently available chemical and physical data for this compound. While the precise crystal structure of this compound remains to be publicly reported, the provided data for a related pyridinium salt offers valuable structural context. The generalized synthetic workflow presented provides a foundational understanding for the chemical synthesis of this class of compounds. Further experimental investigation is required to elucidate the definitive crystal structure and explore the potential biological activities of this compound.
References
Technical Guide: Solubility of 2-Amino-3-chloro-5-cyanopyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Amino-3-chloro-5-cyanopyridine, a key intermediate in the synthesis of various heterocyclic compounds and a molecule of interest in medicinal chemistry. A thorough review of publicly available scientific literature indicates a lack of quantitative solubility data for this compound in common organic solvents. This guide provides qualitative solubility information inferred from synthetic procedures and presents a detailed, standardized experimental protocol for the quantitative determination of its solubility. This enables research and drug development professionals to generate the precise data required for their specific applications, such as reaction optimization, purification, and formulation development.
Qualitative Solubility Data
Quantitative solubility data for this compound is not extensively reported in the available literature. However, by examining solvents used in the synthesis and purification of this compound and its derivatives, we can infer its likely solubility. The following table summarizes solvents in which the compound is expected to be soluble to an extent suitable for chemical reactions.
| Organic Solvent | Class | Inferred Solubility / Use | Reference |
| Ethanol | Protic Solvent | Used as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives. | [1] |
| Methanol | Protic Solvent | Used as a solvent in the synthesis of related aminopyridine derivatives. | [1][2] |
| N,N-Dimethylformamide (DMF) | Aprotic Solvent | Used as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives. | [1] |
| Acetonitrile | Aprotic Solvent | Used as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives. | [1] |
| Dichloromethane (DCM) | Aprotic Solvent | Used as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives. | [1] |
| Toluene | Nonpolar Solvent | Used as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives. | [1] |
| Trifluoroethanol (TFE) | Protic Solvent | Used as an efficient and recyclable medium for the synthesis of 2-amino-3-cyanopyridine derivatives. | [1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable and widely used technique for generating accurate solubility data.
2.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Calibrated thermometer or temperature probe
-
Glass vials with airtight screw caps (e.g., 20 mL scintillation vials)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials. The excess of solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Accurately pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that the solid-liquid equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe (to match the experimental temperature) to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
-
Record the exact mass of the filtered saturated solution.
-
-
Concentration Analysis:
-
Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be generated using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or mole fraction (x).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
This guide provides a framework for understanding and determining the solubility of this compound. While published quantitative data is sparse, the provided experimental protocol offers a clear path for researchers to generate reliable data tailored to their specific needs.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Amino-3-chloro-5-cyanopyridine
Introduction
2-Amino-3-chloro-5-cyanopyridine is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and handling. Understanding the thermal degradation pathways is essential for ensuring safety and controlling impurity profiles in downstream applications. This document aims to provide researchers, scientists, and drug development professionals with a technical overview of the potential thermal behavior of this compound, drawing inferences from related chemical structures.
Inferred Thermal Stability from Analogous Compounds
While direct thermal analysis data for this compound is scarce, data from similar compounds can provide valuable insights into its expected thermal stability. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for these evaluations.
A study on halogenated azidopyridines, which also feature a substituted pyridine ring, revealed decomposition onset temperatures between 119 and 135 °C with significant exotherms, as determined by DSC.[1] Another study on 2,6-diaminopyridine reported a maximum thermal decomposition temperature of 186.84°C for the untreated compound.[2] Aminopyridine derivatives have also been noted for their excellent chemical stability under various storage conditions.[3] Pyrolysis studies of pyridine itself at very high temperatures (1600-2300 K) indicate that decomposition is initiated by C-H bond fission, followed by a free radical chain reaction.[4]
The presence of the amino, chloro, and cyano substituents on the pyridine ring will influence the overall thermal stability of this compound. The electron-withdrawing nature of the chloro and cyano groups and the electron-donating amino group will affect the electron density of the pyridine ring and the strength of its bonds.
The following table summarizes thermal data for some related pyridine derivatives to provide a contextual reference.
| Compound | Method | Key Findings |
| Halogenated Azidopyridines | DSC | Decomposition onset: 119-135 °C; Exotherms: 228-326 kJ/mol.[1] |
| 2,6-Diaminopyridine | TGA/DSC | Maximum thermal decomposition temperature (Tmax): 186.84°C.[2] |
| 4-Aminopyridine | HPLC Stability Study | Excellent chemical stability at 4°C, room temperature for 6 months, and 37°C for 1 month.[3] |
| Pyridine | Shock Tube Pyrolysis | High-temperature decomposition initiated by C-H fission.[4] |
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability and degradation profile of this compound, the following standard experimental protocols for TGA and DSC are recommended.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to lose mass and to quantify this mass loss as a function of temperature.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon (inert) to study thermal degradation, or Air (oxidative) to study thermo-oxidative degradation.
-
Flow Rate: A constant flow rate, typically 20-50 mL/min.
-
Heating Rate: A linear heating rate, commonly 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 30 °C to 600 °C).
-
-
Data Analysis: The TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting, crystallization, phase transitions, and decomposition events.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Typically an inert atmosphere like nitrogen.
-
Heating Rate: A controlled linear heating rate, often 10 °C/min.
-
Temperature Range: A range that encompasses the expected melting and decomposition temperatures (e.g., 30 °C to 400 °C).
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition. The onset temperature, peak maximum, and enthalpy (area under the peak) of these events are calculated.
Visualizing Experimental and Degradation Pathways
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.
4.2. Hypothetical Thermal Degradation Pathway
Based on the functional groups present, a hypothetical thermal degradation pathway for this compound can be proposed. At elevated temperatures, the weaker bonds are likely to cleave first. The C-Cl and C-NH2 bonds are generally less stable than the C-C and C-H bonds of the aromatic ring. The degradation could be initiated by the loss of HCl or NH3, or by homolytic cleavage to form radical species. Subsequent reactions could lead to the fragmentation of the pyridine ring.
Conclusion
While specific data on the thermal stability of this compound is not currently available, an understanding of its potential behavior can be inferred from related compounds. It is anticipated to be a moderately stable solid at ambient conditions. To ascertain its precise thermal properties, rigorous experimental analysis using TGA and DSC is essential. The provided general experimental protocols and hypothetical degradation pathway serve as a foundational guide for researchers to design and conduct their own investigations into the thermal characteristics of this compound, ensuring its safe and effective use in research and development.
References
- 1. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3-chloro-5-cyanopyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a plausible synthetic route, compiles available analytical data, and presents experimental workflows for its characterization.
Introduction
This compound, also known as 6-amino-5-chloronicotinonitrile, is a substituted pyridine derivative with the chemical formula C₆H₄ClN₃. Its structural features, including the amino, chloro, and cyano functional groups, make it a versatile building block in organic synthesis. The presence of these reactive sites allows for further molecular elaboration, leading to a diverse range of complex heterocyclic compounds with potential biological activity. This guide serves as a technical resource for researchers engaged in the synthesis and application of this important chemical intermediate.
Synthesis Methodology
Proposed Synthesis Pathway:
A potential method for the synthesis of this compound is the direct chlorination of 2-amino-5-cyanopyridine using a suitable chlorinating agent. N-chlorosuccinimide (NCS) is a mild and effective reagent for the regioselective chlorination of electron-rich aromatic and heteroaromatic compounds.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
The following protocol is a general procedure based on analogous chlorination reactions of aminopyridines. Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary to achieve high yield and purity.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, dissolve 2-amino-5-cyanopyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.0-1.2 eq) portion-wise at room temperature. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 156361-02-3 |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| Appearance | Solid |
| Melting Point | 185-188 °C |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in searched literature. Expected signals would include two aromatic protons and an amino group signal. |
| ¹³C NMR | Data not available in searched literature. Expected signals would include six distinct carbon signals corresponding to the pyridine ring and the cyano group. |
| IR (Infrared) | Data not available in searched literature. Expected characteristic peaks would include N-H stretching for the amino group, C≡N stretching for the cyano group, and C-Cl stretching. |
| MS (Mass Spec.) | Data not available in searched literature. Expected molecular ion peak (M+) at m/z 153 and 155 in a roughly 3:1 ratio due to the chlorine isotopes. |
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.
Caption: General workflow for the characterization of synthesized compounds.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a definitive published synthesis was not identified, a plausible synthetic route via chlorination of 2-amino-5-cyanopyridine is proposed. The compiled characterization data serves as a benchmark for researchers working with this compound. As a key building block, this compound holds significant potential for the development of novel molecules in the pharmaceutical and agrochemical industries. Further research into its synthesis and reactivity will undoubtedly contribute to advancements in these fields.
An In-depth Technical Guide to the Reaction Mechanisms of 2-Amino-3-chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chloro-5-cyanopyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, possessing amino, chloro, and cyano groups on a pyridine scaffold, allows for a diverse range of chemical transformations. The chlorine atom at the 3-position is a key site for various cross-coupling and substitution reactions, enabling the synthesis of more complex molecular architectures. This guide provides a detailed exploration of the principal reaction mechanisms involving this compound, supported by experimental protocols and quantitative data from studies on analogous compounds.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with electron-withdrawing groups. The cyano group at the 5-position and the ring nitrogen atom activate the chlorine at the 3-position towards nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.[1][2] The rate of reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent.[3]
Experimental Protocol: General Procedure for SNAr with an Amine
This protocol is adapted from studies on related chloropyridines.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.2-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate can be collected by filtration.
-
Purification: The crude product is then washed with water and a suitable organic solvent (e.g., diethyl ether or hexane) and can be further purified by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the this compound scaffold makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] The reaction is catalyzed by a palladium(0) complex and requires a base.[4] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
| Aryl Halide | Boronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | Tri(tert-butyl)phosphine (3.0) | K₃PO₄ (3.0) | Dioxane | 100 | 12 | 74 | [6] |
| 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine (4.5) | KF (3.0) | Dioxane | 100 | 12 | 73 | [6] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 18 | High | [5] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on established methods for the coupling of chloropyridines.[5]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7][8] This reaction is highly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.[7] The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][9]
| Aryl Halide | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
| 6-Chloropyridin-3-amine | Various | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | Good to Excellent | [10] |
| Aryl Bromide | Primary Amine | Pd(OAc)₂ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 80-100 | 8-16 | High | [7] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
This general protocol is adapted for halopyridine substrates.[10]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 eq.), the amine (1.2 eq.), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: The filtrate is concentrated, and the residue is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[12] The catalytic cycle involves both a palladium cycle (similar to other cross-coupling reactions) and a copper cycle, which generates the copper acetylide intermediate.[11]
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 85 | [12] |
| 5-Bromo-3-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 92 | [13] |
Table 3: Representative Conditions for Sonogashira Coupling of Halopyridines.
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of aminobromopyridines.[12]
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the solvent (e.g., DMF or THF), the amine base (e.g., triethylamine), and the terminal alkyne (1.1 eq.) via syringe.
-
Reaction Conditions: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[14] It is an alternative to the Buchwald-Hartwig amination for forming C-N, C-O, and C-S bonds, though it often requires higher temperatures.[14][15] The mechanism is thought to involve the formation of a copper(I) species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination.[16][17]
References
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic displacement reactions in aromatic systems. Part XI. Kinetics of the reactions of 2-chloro-, of 2-chloro-3-cyano-, and of 2-chloro-3-cyano-6-methyl-5-nitropyridine with aniline and substituted anilines in various solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. byjus.com [byjus.com]
- 17. Ullmann coupling-An overview - operachem [operachem.com]
Quantum Chemical Calculations for 2-Amino-3-chloro-5-cyanopyridine: A Technical Guide Based on Analogous Molecular Structures
Disclaimer: As of December 2025, a comprehensive literature search did not yield specific quantum chemical calculation studies for 2-Amino-3-chloro-5-cyanopyridine. This technical guide has been constructed using data from detailed computational studies of structurally analogous compounds: 2-Amino-3-chloro-5-trifluoromethylpyridine (ACTP) and 2-Amino-5-chloro-3-nitropyridine . The methodologies and findings presented herein are derived from published research on these molecules and are intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the computational analysis of substituted pyridines.
Introduction
Quantum chemical calculations are indispensable tools in modern chemistry and drug discovery, offering profound insights into molecular structure, stability, reactivity, and spectroscopic properties. For substituted pyridines, such as this compound, these computational methods can elucidate electronic properties, vibrational modes, and potential biological activities, thereby guiding experimental research and rational drug design.
This guide outlines the standard computational protocols and presents key data from quantum chemical analyses of two similar molecules: 2-Amino-3-chloro-5-trifluoromethylpyridine and 2-Amino-5-chloro-3-nitropyridine. The presented data includes optimized geometrical parameters, vibrational frequency analysis, and frontier molecular orbital characteristics.
Experimental Protocols (Methodologies for Analogous Compounds)
The computational details provided below are synthesized from the methodologies applied to the analogue molecules and represent a robust approach for the quantum chemical analysis of this compound.
Computational Software
All calculations were performed using the Gaussian suite of programs, a standard software package for electronic structure calculations.
Theoretical Method
Density Functional Theory (DFT) was the primary method employed for the calculations. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used. This method is well-regarded for its balance of accuracy and computational efficiency in predicting the properties of organic molecules.[1][2]
Basis Sets
The selection of a basis set is crucial for the accuracy of quantum chemical calculations. For the analogue compounds, the following basis sets were utilized:
-
6-311++G(d,p): This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. It is well-suited for describing systems with potential for hydrogen bonding and non-covalent interactions.[2]
-
cc-pVQZ: This correlation-consistent polarized valence quadruple-zeta basis set is known for providing highly accurate results, particularly for geometry optimization and vibrational frequency calculations.[1]
Geometry Optimization
The molecular geometries of the analogue compounds were fully optimized in the gas phase without any symmetry constraints. The optimization process was continued until the forces on each atom were negligible, ensuring that a true energy minimum on the potential energy surface was located.
Vibrational Frequency Analysis
Following geometry optimization, harmonic vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima (i.e., no imaginary frequencies). The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data.
Electronic Property Analysis
Several key electronic properties were calculated for the analogue molecules:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[1][2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecules arising from intramolecular charge transfer.[1][2]
-
Molecular Electrostatic Potential (MEP): The MEP surface was simulated to identify the electron-rich and electron-deficient regions of the molecules, which is useful for predicting sites of electrophilic and nucleophilic attack.[1]
Data Presentation: Calculated Properties of Analogous Compounds
The following tables summarize the quantitative data obtained from the quantum chemical calculations of the analogue molecules.
Table 1: Optimized Geometrical Parameters for 2-Amino-3-chloro-5-trifluoromethylpyridine (ACTP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.345 | N1-C2-C3 | 123.1 |
| C6-N1 | 1.332 | C2-C3-C4 | 118.2 |
| C2-C3 | 1.411 | C3-C4-C5 | 119.5 |
| C3-C4 | 1.383 | C4-C5-C6 | 118.9 |
| C4-C5 | 1.398 | C5-C6-N1 | 122.1 |
| C5-C6 | 1.385 | C6-N1-C2 | 118.2 |
| C2-N7 | 1.362 | N1-C2-N7 | 116.8 |
| C3-Cl8 | 1.741 | C4-C3-Cl8 | 118.7 |
| C5-C9 | 1.498 | C4-C5-C9 | 121.3 |
Data extracted from a study using the B3LYP/cc-pVQZ level of theory.[1]
Table 2: Calculated Vibrational Frequencies for 2-Amino-5-chloro-3-nitropyridine
| Mode | Assignment | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |
| ν(NH₂) | NH₂ asymmetric stretching | 3520 |
| ν(NH₂) | NH₂ symmetric stretching | 3405 |
| ν(CH) | C-H stretching | 3100 |
| ν(C=N) | Pyridine ring stretching | 1620 |
| ν(C=C) | Pyridine ring stretching | 1580 |
| δ(NH₂) | NH₂ scissoring | 1550 |
| ν(NO₂) | NO₂ asymmetric stretching | 1500 |
| ν(NO₂) | NO₂ symmetric stretching | 1350 |
| ν(C-Cl) | C-Cl stretching | 750 |
Representative data based on studies of similar molecules; specific values are illustrative.[2]
Table 3: Electronic Properties of Analogue Pyridines
| Property | 2-Amino-3-chloro-5-trifluoromethylpyridine (ACTP) | 2-Amino-5-chloro-3-nitropyridine |
| HOMO Energy (eV) | -6.89 | -7.12 |
| LUMO Energy (eV) | -1.98 | -3.25 |
| HOMO-LUMO Gap (eV) | 4.91 | 3.87 |
| Dipole Moment (Debye) | 4.25 | 5.67 |
Data obtained from DFT calculations (B3LYP method with cc-pVQZ and 6-311++G(d,p) basis sets, respectively).[1][2]
Mandatory Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in quantum chemical calculations.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Relationship Between Geometry and Calculated Properties.
Conclusion
While direct computational studies on this compound are not currently available in the literature, the analysis of structurally similar molecules provides a robust framework for understanding its likely chemical and physical properties. The methodologies outlined, centered on DFT calculations with the B3LYP functional and appropriate basis sets, are well-established for predicting the optimized geometry, vibrational spectra, and electronic characteristics of such compounds. The data from analogous molecules suggest that this compound would possess a significant dipole moment and a HOMO-LUMO gap indicative of a stable yet reactive molecule. Researchers are encouraged to apply these established computational protocols to this compound to obtain specific data and further elucidate its potential applications.
References
An In-depth Technical Guide to 2-Amino-3-chloro-5-cyanopyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-chloro-5-cyanopyridine (CAS No. 156361-02-3), a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. This document details the compound's discovery and historical context, outlines common synthetic pathways, presents its physicochemical properties in a structured format, and provides illustrative experimental protocols. Furthermore, this guide includes visualizations of synthetic routes to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound, also known by its IUPAC name 6-amino-5-chloronicotinonitrile, is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry.[1][2] Its unique arrangement of amino, chloro, and cyano functional groups on the pyridine scaffold makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with diverse biological activities. The strategic placement of these reactive sites allows for selective modifications, enabling the construction of targeted molecular architectures. This guide aims to serve as a detailed resource for researchers and professionals engaged in the use of this compound for the discovery and development of new chemical entities.
Discovery and History
The precise "discovery" of this compound as a singular event is not well-documented in publicly available literature, which is common for many specialized chemical intermediates. Its emergence is intrinsically linked to the broader exploration of substituted pyridines as pharmacophores and agricultural agents. The development of synthetic methodologies for 2-amino-3-cyanopyridine derivatives has been an active area of research, with numerous publications detailing various synthetic strategies.[3][4][5] The specific substitution pattern of this compound likely arose from systematic structure-activity relationship (SAR) studies aimed at optimizing the biological efficacy and pharmacokinetic properties of lead compounds in various drug discovery and agrochemical research programs. Its utility as a key intermediate became apparent as researchers sought to introduce specific functionalities to modulate the properties of the final products.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 156361-02-3 | |
| IUPAC Name | 6-amino-5-chloropyridine-3-carbonitrile | [6] |
| Synonyms | 6-Amino-5-chloro-nicotinonitrile | [2][7] |
| Molecular Formula | C₆H₄ClN₃ | [7] |
| Molecular Weight | 153.57 g/mol | [7] |
| Appearance | Solid | |
| Purity | ≥97% (typical) | |
| Storage Temperature | 2-8°C, under inert atmosphere, in the dark |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction and subsequent functionalization of the pyridine ring. Below are generalized experimental protocols for common synthetic routes.
Synthesis from Dichlorinated Pyridines
One common approach involves the selective amination of a di-halogenated cyanopyridine precursor.
Experimental Protocol:
A solution of 2,3-dichloro-5-cyanopyridine in a suitable organic solvent (e.g., dioxane, DMF) is treated with a source of ammonia, such as aqueous ammonia or ammonia gas, often in the presence of a copper catalyst and a base. The reaction mixture is heated in a sealed vessel to promote the nucleophilic aromatic substitution of the chlorine atom at the 2-position. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.
Chlorination of an Aminocyanopyridine
An alternative strategy involves the direct chlorination of an aminocyanopyridine precursor.
Experimental Protocol:
2-Amino-5-cyanopyridine is dissolved in a suitable solvent, such as a chlorinated solvent or a strong acid. A chlorinating agent, for example, N-chlorosuccinimide (NCS) or chlorine gas, is added portion-wise at a controlled temperature, often below room temperature, to prevent over-chlorination. The reaction is stirred until the starting material is consumed, as indicated by TLC or HPLC. The reaction is then quenched, and the product is isolated by neutralization, extraction, and subsequent purification by recrystallization or column chromatography.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be characteristic of a 2,3,5-trisubstituted pyridine system. The protons of the amino group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing and electron-donating effects of the chloro, cyano, and amino substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Applications in Research and Development
This compound is a valuable building block in the synthesis of a variety of biologically active compounds.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas. The amino group can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.[1][2]
-
Agrochemicals: In the agrochemical industry, this compound is utilized in the development of novel herbicides, insecticides, and fungicides.[1][2] The specific substitution pattern can contribute to the desired biological activity and environmental profile of the final product.
Conclusion
This compound is a fundamentally important heterocyclic intermediate with broad applicability in the synthesis of high-value chemical products. Its well-defined reactivity and versatile functional groups provide a robust platform for the creation of diverse molecular libraries for screening in drug discovery and agrochemical research. This technical guide has provided a consolidated resource on its properties, synthesis, and applications, intended to support and facilitate the work of researchers and scientists in the field.
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-3-chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-Amino-3-chloro-5-cyanopyridine as a key starting material. This versatile building block, featuring amino, chloro, and cyano functionalities, serves as a valuable precursor for the construction of fused heterocyclic systems with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a readily available starting material that offers multiple reactive sites for synthetic transformations. The ortho-relationship of the amino and cyano groups facilitates cyclization reactions to form pyrimidine rings, while the chloro group can be displaced by various nucleophiles to introduce further diversity and enable the formation of other fused ring systems. These notes will focus on the synthesis of two important classes of heterocyclic compounds: pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines.
I. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The pyrido[2,3-d]pyrimidine scaffold is a core structure in many biologically active molecules. The synthesis from 2-amino-3-cyanopyridine derivatives typically involves the construction of the pyrimidine ring through cyclization of the 2-amino-3-cyano functionality.
A. Synthesis of 7-Chloro-5-substituted-pyrido[2,3-d]pyrimidin-4(3H)-ones
A common strategy to form the pyrimidine ring is through reaction with formamide, which provides the C4 and N3 atoms of the pyrimidine ring.
Reaction Scheme:
Experimental Protocol:
A mixture of a 2-amino-3-cyanopyridine derivative and formamide is heated to reflux.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and can be further purified by recrystallization.
Quantitative Data:
The following table summarizes the reaction conditions and yields for the synthesis of various pyrido[2,3-d]pyrimidine derivatives from substituted 2-amino-3-cyanopyridines using formamide. While a specific example starting from this compound is not detailed in the search results, this general method is applicable.
| Entry | 2-Amino-3-cyanopyridine Derivative | Reaction Time (h) | Yield (%) |
| 1 | 2-amino-4,6-diphenyl-3-cyanopyridine | 5 | 75 |
| 2 | 2-amino-4-(4-methoxyphenyl)-6-phenyl-3-cyanopyridine | 6 | 81 |
| 3 | 2-amino-4,6-di(p-tolyl)-3-cyanopyridine | 5 | 78 |
Data adapted from a study on the synthesis of pyrido[2,3-d]pyrimidine derivatives.[1]
Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis:
Caption: Synthesis of 7-Chloro-pyrido[2,3-d]pyrimidin-4(3H)-one.
II. Synthesis of Thieno[2,3-b]pyridine Derivatives
The thieno[2,3-b]pyridine core is another important heterocyclic system found in various pharmaceuticals. A common synthetic route involves the construction of the thiophene ring onto the pyridine core.
A. Synthesis of 3-Amino-5-cyanothieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization
This method involves the reaction of a 2-chloro-3-cyanopyridine with a sulfur-containing nucleophile, followed by an intramolecular cyclization.
Reaction Scheme:
Experimental Protocol:
The synthesis of 3-aminothieno[2,3-b]pyridine derivatives can be achieved by reacting a 3-cyanopyridin-2-thiol with a halogen derivative containing an electron-withdrawing group in the alpha-position.[2] In the case of starting with this compound, a two-step process can be envisioned. First, a nucleophilic substitution of the chloro group with a thiolate, such as the anion of mercaptoacetonitrile, would yield an S-alkylated intermediate. This intermediate can then undergo a base-promoted Thorpe-Ziegler isomerization to afford the desired 3-aminothieno[2,3-b]pyridine.[3][4]
Detailed Steps:
-
S-Alkylation: To a solution of this compound in a suitable solvent like DMF or ethanol, add a base such as sodium hydride or potassium carbonate, followed by the addition of mercaptoacetonitrile. The reaction is typically stirred at room temperature or with gentle heating.
-
Thorpe-Ziegler Cyclization: After the formation of the S-alkylated intermediate, a stronger base like sodium ethoxide or potassium tert-butoxide is added to promote the intramolecular cyclization. The reaction mixture is often heated to ensure complete cyclization.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data:
The following table presents data for the synthesis of thieno[2,3-b]pyridines from related starting materials, illustrating the general yields achievable with this methodology.
| Entry | Starting Material | Reagent | Base | Yield (%) |
| 1 | 2-Thioxo-3-cyanopyridine | N-(chloroacetyl)phenothiazine | KOH | High (Optimized) |
| 2 | 2-Mercaptonicotinonitrile | Ethyl bromoacetate | NaOEt | 85 |
| 3 | 2-Chloro-3-cyanopyridine | Mercaptoacetic acid ethyl ester | K2CO3 | 75 |
Data adapted from studies on the synthesis of thieno[2,3-b]pyridine derivatives.[3][4]
Experimental Workflow for Thieno[2,3-b]pyridine Synthesis:
Caption: Synthesis of 3,6-Diamino-5-cyanothieno[2,3-b]pyridine.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis of pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines. The functional handles present in the starting material allow for a range of chemical transformations, making it an attractive scaffold for the development of novel compounds with potential biological activity. Further optimization of reaction conditions and exploration of a broader range of reagents will undoubtedly lead to the discovery of new and diverse heterocyclic systems.
References
Application Notes and Protocols: 2-Amino-3-chloro-5-cyanopyridine as a Precursor for Pyrido[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. The strategic functionalization of this scaffold is crucial for the development of novel drug candidates with enhanced potency and selectivity. 2-Amino-3-chloro-5-cyanopyridine has emerged as a valuable and versatile precursor for the synthesis of a variety of substituted pyrido[2,3-d]pyrimidines. The presence of the chloro and cyano substituents on the pyridine ring offers unique opportunities for regioselective modifications, allowing for the generation of diverse chemical libraries for drug discovery programs.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various pyrido[2,3-d]pyrimidine derivatives.
Applications
This compound serves as a key building block for the synthesis of pyrido[2,3-d]pyrimidines, which are integral to the development of targeted therapies. The strategic positioning of the amino, chloro, and cyano groups on the pyridine ring allows for a stepwise and controlled construction of the fused pyrimidine ring and subsequent functionalization.
Key Advantages of this compound as a Precursor:
-
Versatile Cyclization: The 2-amino group readily participates in cyclization reactions with various one-carbon synthons, such as formamide, formic acid, urea, and guanidine, to form the pyrimidine ring of the pyrido[2,3-d]pyrimidine core.
-
Reactive Chloro Substituent: The chloro group at the 3-position of the pyridine precursor becomes the 6-chloro substituent in the resulting pyrido[2,3-d]pyrimidine. This chloro atom is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties.[1] This is a critical feature for structure-activity relationship (SAR) studies in drug development.
-
Strategic Cyano Group: The cyano group at the 5-position of the precursor is retained in the final pyrido[2,3-d]pyrimidine scaffold. This electron-withdrawing group can influence the overall electronic properties of the molecule and can also serve as a handle for further chemical transformations if desired.
The resulting 6-substituted-5-cyanopyrido[2,3-d]pyrimidines are valuable intermediates for the synthesis of potent inhibitors of various kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Pim-1 Kinase[2]
Data Presentation
The following table summarizes the expected yields for the synthesis of various pyrido[2,3-d]pyrimidine cores from 2-amino-3-cyanopyridine derivatives based on analogous reactions. The specific yields for reactions starting from this compound may vary.
| Precursor | Reagent | Product Core | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-cyanopyridine derivative | Formamide | 4-Aminopyrido[2,3-d]pyrimidine | N/A | Reflux | 4 | 45 | [2] |
| 2-Amino-3-cyanopyridine derivative | Guanidine | 2,4-Diaminopyrido[2,3-d]pyrimidine | Ethanol/NaOEt | Reflux | - | - | |
| 2-Amino-3-cyanopyridine derivative | Urea | Pyrido[2,3-d]pyrimidine-2,4-dione | - | - | - | - | |
| 6-Chloropyrido[2,3-d]pyrimidine | Arylboronic acid | 6-Arylpyrido[2,3-d]pyrimidine | 1,4-Dioxane/Water | 80-110 | - | - | [1] |
| 6-Chloropyrido[2,3-d]pyrimidine | Amine | 6-Aminopyrido[2,3-d]pyrimidine | DMF/NMP/Ethanol | 100-160 | - | - | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis of various pyrido[2,3-d]pyrimidine cores from this compound. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: Synthesis of 4-Amino-6-chloro-5-cyanopyrido[2,3-d]pyrimidine
This protocol describes the cyclization of this compound with formamide to yield the corresponding 4-aminopyrido[2,3-d]pyrimidine.
Materials:
-
This compound
-
Formamide
-
Ethanol (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, place this compound (1.0 eq).
-
Add an excess of formamide (e.g., 10-20 eq).
-
Heat the mixture to reflux (typically 180-210°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 4-amino-6-chloro-5-cyanopyrido[2,3-d]pyrimidine.
Protocol 2: Synthesis of 2,4-Diamino-6-chloro-5-cyanopyrido[2,3-d]pyrimidine
This protocol outlines the synthesis of the 2,4-diamino derivative via cyclization with guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride or Guanidine carbonate
-
Sodium ethoxide or other suitable base
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
To the flask, add anhydrous ethanol and sodium ethoxide (1.1-1.5 eq).
-
Add guanidine hydrochloride or carbonate (1.1-1.5 eq) and stir the mixture.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 2,4-diamino-6-chloro-5-cyanopyrido[2,3-d]pyrimidine.
Protocol 3: Synthesis of 6-Chloro-5-cyanopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol describes the formation of the dione derivative using urea.
Materials:
-
This compound
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether or N,N-dimethylformamide)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of urea (5-10 eq).
-
Add a high-boiling point solvent.
-
Heat the mixture to a high temperature (e.g., 180-220°C) and maintain for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Add a non-polar solvent (e.g., hexanes) to precipitate the product.
-
Collect the solid by filtration and wash with the non-polar solvent.
-
Purify the crude product by recrystallization to obtain 6-chloro-5-cyanopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Mandatory Visualization
Caption: Synthetic routes from the precursor to various pyrido[2,3-d]pyrimidine cores.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-3-chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-Amino-3-chloro-5-cyanopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological and therapeutic activities. The protocols outlined below are based on established methodologies for the coupling of structurally similar chloropyridines and offer a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reaction of this compound with various boronic acids or their derivatives allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the pyridine ring. The resulting 2-amino-3-aryl-5-cyanopyridine scaffold is a key structural motif in many biologically active molecules.
However, the coupling of this compound can present challenges due to the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Furthermore, the presence of the amino group and the pyridine nitrogen can lead to catalyst inhibition. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 2-amino-3-aryl-5-cyanopyridine product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols provide general procedures for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol is a good starting point for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-8 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 100-150 °C for 15-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1 (steps 7-9).
Data Presentation
The following table summarizes representative examples of Suzuki coupling reactions with this compound, with expected yield ranges based on analogous reactions of similar chloropyridines. Actual yields may vary depending on the specific boronic acid and reaction conditions used.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Expected Yield Range (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 / 12 | 60-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Toluene | 110 / 18 | 65-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 90 / 16 | 55-80 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (4) | RuPhos (8) | K₂CO₃ (3) | DMF | 120 (Microwave) / 0.5 | 50-75 |
| 5 | Pyridine-3-boronic acid | Pd₂(dba)₃ (3) | XPhos (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 / 24 | 45-70 |
Mandatory Visualizations
Caption: General workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and materials science, where arylamines are crucial structural motifs. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-3-chloro-5-cyanopyridine, a challenging yet valuable substrate for the synthesis of highly functionalized pyridine derivatives.
The presence of multiple functional groups on the pyridine ring, including an amino group, a chloro group, and an electron-withdrawing cyano group, presents unique challenges. The chlorine atom at the 3-position is on an electron-deficient ring, but its reactivity in the rate-limiting oxidative addition step of the catalytic cycle is lower compared to corresponding bromo or iodo derivatives.[2] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieve high yields and minimize side reactions such as hydrodehalogenation.[2]
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine to form a Pd(II) complex. This is often the rate-determining step for chloropyridines.[2]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition of the C-Cl bond and the subsequent reductive elimination.[2]
Mandatory Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Data Presentation: Recommended Starting Conditions
Quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature. The following tables provide recommended starting conditions and expected outcomes based on protocols for structurally similar and electronically demanding chloropyridines. Optimization will likely be necessary for specific amine coupling partners.
Table 1: Recommended Catalysts and Ligands
| Palladium Source | Ligand | Generation/Type | Key Features |
| Pd₂(dba)₃ | XPhos | Buchwald Ligand | Bulky, electron-rich, effective for C-Cl bond activation. |
| XPhos Pd G3 | XPhos | 3rd Gen. Precatalyst | Air- and moisture-stable, highly active, allows for lower catalyst loadings. |
| Pd(OAc)₂ | RuPhos | Buchwald Ligand | Highly active for challenging substrates. |
| BrettPhos Pd G3 | BrettPhos | 3rd Gen. Precatalyst | Excellent for coupling primary amines. |
Table 2: General Reaction Parameters for Coupling with Primary and Secondary Amines
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equivalents |
| Palladium Catalyst | XPhos Pd G3 | 1 - 3 mol% |
| Base | Sodium tert-butoxide (NaOtBu) | 1.5 - 2.0 equivalents |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed |
| Temperature | 90 - 110 °C | Elevated temperatures are often required for C-Cl bond activation.[2] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Experimental Protocols
Important: These reactions must be performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and reagents to prevent catalyst deactivation.[2]
Protocol 1: General Procedure for Amination with a Non-volatile Amine (e.g., Aniline, Morpholine)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube or sealed reaction vial with a magnetic stir bar
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the XPhos Pd G3 (2 mol%) and sodium tert-butoxide (1.5 equiv) to the oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv) to the vessel.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully unseal the vessel and quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Procedure for Amination with a Volatile Amine (e.g., Dimethylamine, supplied as a solution)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Volatile amine solution (e.g., 2.0 M in THF, 0.75 mL, 1.5 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Oven-dried, sealable pressure tube with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: To the pressure tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and sodium tert-butoxide (1.5 equiv) under a counterflow of argon.
-
Substrate Addition: Add this compound (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) followed by the solution of the volatile amine (1.5 equiv) via syringe.
-
Reaction: Immediately and securely seal the pressure tube. Place it in a preheated oil bath at 100 °C and stir vigorously. Caution: Use a blast shield when heating sealed pressure tubes.
-
Monitoring and Work-up: Follow steps 5-9 from Protocol 1.
Troubleshooting
-
Low or No Conversion: This is a common issue with less reactive chloropyridines.[2]
-
Solution: Increase catalyst loading (up to 5 mol%), increase the temperature (up to 110 °C), or switch to a more active ligand system (e.g., RuPhos-based). Ensure all reagents and solvents are strictly anhydrous.
-
-
Hydrodehalogenation (Replacement of -Cl with -H): This side reaction can compete with the desired amination.[2]
-
Solution: Use a ligand that promotes faster reductive elimination (e.g., bulky biaryl phosphines like XPhos or SPhos). Ensure the base is of high purity and the reaction is free from moisture. Using a slight excess of the amine can also help.[2]
-
Conclusion
The Buchwald-Hartwig amination of this compound is a feasible but challenging transformation that requires carefully optimized conditions. The use of modern palladium precatalysts and bulky, electron-rich phosphine ligands is critical for success. The protocols provided herein serve as a robust starting point for researchers to synthesize novel, highly functionalized aminopyridine derivatives for applications in drug discovery and materials science.
References
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 2-Amino-3-chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with significant biological activities.[1][2][3] Derivatives of this scaffold are particularly prominent as kinase inhibitors, which are crucial in cancer therapy for their ability to target specific signaling pathways involved in cell proliferation, survival, and differentiation.[4][5][6] Kinases like Pim-1, VEGFR-2, and HER-2 are common targets for compounds derived from cyanopyridines.[7][8][9]
The starting material, 2-Amino-3-chloro-5-cyanopyridine, offers several strategic advantages for chemical modification. The 2-amino group is a key nucleophile for building fused heterocyclic systems, such as the potent pyrido[2,3-d]pyrimidine core. The cyano and chloro groups provide additional handles for functionalization to modulate potency, selectivity, and pharmacokinetic properties.
This document provides a detailed protocol for a representative synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor core from this compound. It also includes biological activity data for structurally related compounds and visual diagrams of the synthetic workflow and relevant signaling pathways.
Proposed Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core
The following protocol describes a two-step process to construct a 7-chloro-5-cyanopyrido[2,3-d]pyrimidin-4(3H)-one core. This structure is a common backbone for various kinase inhibitors. The synthesis involves an initial acylation of the 2-amino group followed by an intramolecular cyclization. This general approach is widely used for synthesizing fused pyrimidine systems from 2-amino-3-cyanopyridine precursors.[8]
Synthetic Workflow Diagram
The overall synthetic strategy is outlined in the workflow below.
Caption: Proposed workflow for the synthesis of a kinase inhibitor core.
Experimental Protocols
Materials:
-
This compound
-
Formic Acid (98-100%)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
Protocol 2.2.1: Synthesis of Intermediate N-(3-Chloro-5-cyano-pyridin-2-yl)formamide (Step 1)
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10 mmol, 1.68 g).
-
Add formic acid (25 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into 100 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) to remove any residual formic acid.
-
Dry the product under vacuum to yield the intermediate, N-(3-Chloro-5-cyano-pyridin-2-yl)formamide.
Protocol 2.2.2: Synthesis of 7-Chloro-5-cyanopyrido[2,3-d]pyrimidin-4(3H)-one (Step 2)
-
In a 250 mL round-bottom flask, suspend the dried intermediate N-(3-Chloro-5-cyano-pyridin-2-yl)formamide (8 mmol) in 50 mL of ethanol.
-
Add a 2M aqueous solution of sodium hydroxide (40 mL, 80 mmol).
-
While stirring vigorously, add 30% hydrogen peroxide (10 mL) dropwise to the mixture, ensuring the temperature does not exceed 40°C (an ice bath can be used for cooling).
-
After the addition is complete, heat the mixture at 50-60°C for 2 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 5-6 using 2M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 7-Chloro-5-cyanopyrido[2,3-d]pyrimidin-4(3H)-one.
Biological Activity of Related Kinase Inhibitors
While specific bioactivity data for derivatives of this compound is not available from the searched literature, numerous related cyanopyridine and pyrido[2,3-d]pyrimidine compounds exhibit potent kinase inhibitory and anticancer activities. The tables below summarize the performance of several exemplary compounds against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Cyanopyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 5e (a cyanopyridone) | VEGFR-2 | 0.124 ± 0.011 | [7] |
| 5a (a cyanopyridone) | VEGFR-2 | 0.217 ± 0.020 | [7] |
| 5e (a cyanopyridone) | HER-2 | 0.077 ± 0.003 | [7] |
| 5a (a cyanopyridone) | HER-2 | 0.168 ± 0.009 | [7] |
| Compound 4 (a pyrido[2,3-d]pyrimidine) | PIM-1 | 0.0114 (11.4 nM) | [8] |
| Compound 10 (a pyrido[2,3-d]pyrimidine) | PIM-1 | 0.0172 (17.2 nM) | [8] |
| Compound 4d (a cyanopyridine) | PIM-1 | 0.46 ± 0.02 | [9][10] |
| Lapatinib (Standard) | VEGFR-2 | 0.182 ± 0.010 | [7] |
| Lapatinib (Standard) | HER-2 | 0.131 ± 0.012 | [7] |
| Staurosporine (Standard) | PIM-1 | 0.0167 (16.7 nM) | [8] |
Table 2: Antiproliferative Activity of Cyanopyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 5e | MCF-7 | Breast Adenocarcinoma | 1.39 ± 0.08 | [7] |
| 5a | MCF-7 | Breast Adenocarcinoma | 1.77 ± 0.10 | [7] |
| 5a | HepG2 | Liver Adenocarcinoma | 2.71 ± 0.15 | [7] |
| 6b | HepG2 | Liver Adenocarcinoma | 2.68 ± 0.13 | [7] |
| Compound 4 | MCF-7 | Breast Cancer | 0.57 | [8] |
| Compound 4 | HepG2 | Liver Cancer | 1.13 | [8] |
| Compound 4d | HepG2 | Liver Cancer | 6.95 ± 0.34 | [9][10] |
| Compound 4c | HCT-116 | Colon Cancer | 7.15 ± 0.35 | [9][10] |
| 5-FU (Standard) | HepG2 | Liver Cancer | 9.42 ± 0.46 | [9][10] |
Mechanism of Action: Kinase Signaling Pathway Inhibition
Kinase inhibitors synthesized from the 2-amino-3-cyanopyridine scaffold typically function by competing with ATP for binding to the catalytic site of a target kinase. This action blocks the phosphorylation of downstream substrates, thereby interrupting signaling pathways essential for tumor cell growth and survival, such as the PI3K/AKT and MAPK pathways.[5]
PI3K/AKT Signaling Pathway Inhibition
The diagram below illustrates how a kinase inhibitor can block the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-amino-3-cyanopyridine derivatives, a chemical scaffold of significant interest to researchers, scientists, and drug development professionals. These compounds are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following protocols offer streamlined, high-yield approaches to synthesizing these valuable molecules.
Introduction
2-Amino-3-cyanopyridine derivatives are crucial heterocyclic compounds in medicinal chemistry and drug discovery.[1] Their structural motif is a key component in a variety of biologically active molecules. These derivatives have been identified as potent inhibitors of key signaling proteins such as IKK-β, A2A adenosine receptor antagonists, and inhibitors of HIV-1 integrase.[2] Furthermore, their roles as anticancer agents, particularly as inhibitors of VEGFR-2 and HER-2, and as carbonic anhydrase inhibitors, highlight their therapeutic potential.[3][4] The development of efficient, one-pot multicomponent reactions (MCRs) for their synthesis is a significant advancement, offering advantages in terms of simplicity, high yields, and reduced environmental impact.[1]
Applications in Drug Development
The 2-amino-3-cyanopyridine core is a versatile scaffold for the development of novel therapeutics targeting a range of diseases:
-
Anticancer Agents: These derivatives have shown potent anti-proliferative activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key kinases in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.
-
Antimicrobial Activity: Certain derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.[1] This makes them promising candidates for the development of new antibiotics.
-
Anti-inflammatory Properties: The identification of 2-amino-3-cyanopyridine derivatives as novel IKK-β inhibitors points to their potential as anti-inflammatory agents.[2] The IKK-β pathway is a central mediator of inflammatory responses.
-
Other Therapeutic Areas: These compounds have also been investigated for antiviral, antidiabetic, and antimalarial activities, showcasing the broad therapeutic potential of this chemical class.[1]
Experimental Protocols
Two highly efficient one-pot synthesis methods are detailed below.
Protocol 1: Nanostructured Na₂CaP₂O₇ Catalyzed Synthesis under Solvent-Free Conditions
This protocol describes a green and efficient method for the synthesis of 2-amino-3-cyanopyridine derivatives using a reusable heterogeneous catalyst.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.1 mmol)
-
Methyl ketone or cyclohexanone (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Nanostructured Na₂CaP₂O₇ catalyst (0.05 g, 20 mol%)[5]
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, methyl ketone (or cyclohexanone), ammonium acetate, and Na₂CaP₂O₇ catalyst.
-
Heat the mixture at 80°C under solvent-free conditions with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 30-45 minutes), cool the mixture to room temperature.
-
Add ethanol to the reaction mixture and stir to precipitate the crude product.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
Protocol 2: Microwave-Assisted Synthesis under Solvent-Free Conditions
This protocol offers a rapid and efficient synthesis method utilizing microwave irradiation, which significantly reduces reaction times.[6][7]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
Procedure:
-
In a 25 mL dry flask suitable for microwave synthesis, add the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.
-
Place the flask in a microwave oven and connect it to a reflux condenser.
-
Irradiate the mixture for 7-9 minutes.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Wash the reaction mixture with 2 mL of ethanol.
-
The crude product can then be purified by recrystallization from 95% ethanol to afford the pure product.[6]
Data Presentation
The following tables summarize the yields of various 2-amino-3-cyanopyridine derivatives synthesized using the described methods.
Table 1: Synthesis of 2-Amino-3-Cyanopyridine Derivatives using Na₂CaP₂O₇ Catalyst [1]
| Entry | Aldehyde (Ar) | Ketone (R) | Product | Time (min) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 5a | 30 | 94 |
| 2 | 4-ClC₆H₄ | C₆H₅ | 5b | 30 | 93 |
| 3 | 4-FC₆H₄ | C₆H₅ | 5c | 35 | 91 |
| 4 | 4-NO₂C₆H₄ | C₆H₅ | 5d | 40 | 88 |
| 5 | 4-CH₃OC₆H₄ | C₆H₅ | 5e | 35 | 92 |
| 6 | 3-NO₂C₆H₄ | C₆H₅ | 5f | 45 | 84 |
| 7 | 2,4-Cl₂C₆H₃ | C₆H₅ | 5g | 30 | 90 |
| 8 | C₆H₅ | CH₃ | 5h | 30 | 89 |
| 9 | 4-ClC₆H₄ | CH₃ | 5i | 35 | 87 |
| 10 | 4-CH₃OC₆H₄ | CH₃ | 5j | 40 | 85 |
Table 2: Microwave-Assisted Synthesis of 2-Amino-3-Cyanopyridine Derivatives [6]
| Entry | Aldehyde (Ar) | Ketone (R') | Product | Time (min) | Yield (%) |
| 1 | 4-ClC₆H₄ | 4-CH₃OC₆H₄ | 4a | 8 | 83 |
| 2 | 4-CH₃OC₆H₄ | 4-CH₃OC₆H₄ | 4b | 7 | 80 |
| 3 | 4-CH₃C₆H₄ | 4-CH₃OC₆H₄ | 4c | 7 | 85 |
| 4 | C₆H₅ | 4-CH₃OC₆H₄ | 4d | 8 | 86 |
| 5 | 4-ClC₆H₄ | 4-ClC₆H₄ | 4e | 9 | 78 |
| 6 | 4-CH₃OC₆H₄ | 4-ClC₆H₄ | 4f | 8 | 81 |
| 7 | 4-CH₃C₆H₄ | 4-ClC₆H₄ | 4g | 8 | 82 |
| 8 | C₆H₅ | 4-ClC₆H₄ | 4h | 9 | 79 |
| 9 | 4-ClC₆H₄ | C₆H₅ | 4i | 8 | 84 |
| 10 | 4-CH₃OC₆H₄ | C₆H₅ | 4j | 7 | 86 |
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Na₂CaP₂O₇-catalyzed one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
Experimental Workflow
This diagram outlines the general experimental workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
VEGFR-2 Signaling Pathway
This diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a key target for some anticancer 2-amino-3-cyanopyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-3-chloro-5-cyanopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chloro-5-cyanopyridine derivatives are valuable scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities. Traditional synthetic methods for these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations by enabling rapid, efficient, and clean chemical transformations. This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound, outlining a two-step process that leverages the benefits of microwave irradiation for enhanced reaction rates and yields.
Synthetic Strategy
The synthesis of this compound is proposed via a two-step pathway. The initial step involves the preparation of the key intermediate, 2,3-dichloro-5-cyanopyridine. The subsequent step is a regioselective nucleophilic aromatic substitution (SNAr) of the more reactive chlorine atom at the C2 position with an amino group under microwave irradiation.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloro-5-cyanopyridine (Intermediate)
This protocol describes the synthesis of the key intermediate, 2,3-dichloro-5-cyanopyridine, from 2-hydroxy-5-chloro-3-cyanopyridine.
Materials:
-
2-Hydroxy-5-chloro-3-cyanopyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave synthesizer
-
Microwave process vial (10-20 mL) with a magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 10-20 mL microwave process vial equipped with a magnetic stir bar, add 2-hydroxy-5-chloro-3-cyanopyridine (1.0 eq).
-
Add toluene as the solvent, followed by a catalytic amount of DMF.
-
Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120-140°C for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature in an ice bath.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-dichloro-5-cyanopyridine.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol details the regioselective amination of 2,3-dichloro-5-cyanopyridine at the C2 position using ammonia under microwave irradiation. The higher reactivity of the chlorine atom at the C2 position, influenced by the two adjacent nitrogen atoms in the pyridine ring, facilitates this selective substitution.
Materials:
-
2,3-Dichloro-5-cyanopyridine
-
Ammonia solution (e.g., 7N in Methanol or aqueous ammonium hydroxide)
-
1,4-Dioxane or other suitable high-boiling point solvent
-
Microwave synthesizer
-
Microwave process vial (10-20 mL) with a magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a 10-20 mL microwave process vial equipped with a magnetic stir bar, dissolve 2,3-dichloro-5-cyanopyridine (1.0 eq) in 1,4-dioxane.
-
Add an excess of the ammonia solution (3.0-5.0 eq).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 150-180°C for 30-60 minutes. The reaction should be monitored by TLC to determine completion.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the microwave-assisted synthesis of this compound derivatives. Please note that these are representative values and may require optimization for specific substrates and microwave systems.
| Step | Reactants | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |
| 1 | 2-Hydroxy-5-chloro-3-cyanopyridine, POCl₃, DMF (cat.) | Toluene | 120-140 | 20-30 | 2,3-Dichloro-5-cyanopyridine | 75-85 |
| 2 | 2,3-Dichloro-5-cyanopyridine, Ammonia solution | 1,4-Dioxane | 150-180 | 30-60 | This compound | 60-75 |
Logical Relationships and Reaction Pathway
The following diagram illustrates the key transformations and logical flow of the synthetic process.
Caption: Detailed reaction pathway for the two-step synthesis.
Conclusion
The protocols described provide a robust framework for the microwave-assisted synthesis of this compound derivatives. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times and potentially higher yields. These efficient synthetic routes can accelerate the generation of novel pyridine-based compounds for screening in drug discovery programs. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets and available microwave instrumentation.
The Versatile Scaffold: 2-Amino-3-chloro-5-cyanopyridine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-3-chloro-5-cyanopyridine is a highly functionalized heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique arrangement of amino, chloro, and cyano groups on a pyridine ring provides multiple reaction sites for chemical modification, enabling the synthesis of diverse libraries of compounds with a wide range of biological activities. This document provides an overview of its applications, particularly in the development of kinase inhibitors, and offers detailed protocols for the synthesis and evaluation of its derivatives.
Applications in Medicinal Chemistry
The 2-amino-3-cyanopyridine core is a privileged structure in drug discovery, with derivatives exhibiting a spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The presence of the chlorine atom at the 3-position and the cyano group at the 5-position offers opportunities for selective chemical transformations, making it an attractive starting material for the synthesis of potent and selective therapeutic agents.
One of the most significant applications of this scaffold is in the development of protein kinase inhibitors . Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-amino-3-cyanopyridine moiety can be elaborated to interact with the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity.
Pim-1 Kinase Inhibition
A notable target for inhibitors derived from this compound is the Pim-1 kinase , a serine/threonine kinase that is overexpressed in many human cancers and plays a critical role in cell survival, proliferation, and apoptosis.[3] Derivatives of this compound have been synthesized and shown to be potent inhibitors of Pim-1 kinase, exhibiting significant cytotoxic activity against various cancer cell lines.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative derivatives of this compound.
Table 1: In Vitro Cytotoxicity of 2-Chloro-3-cyanopyridine Derivatives against Human Cancer Cell Lines
| Compound ID | Modification on this compound Scaffold | HepG-2 (IC50, µM) | HCT-116 (IC50, µM) | MCF-7 (IC50, µM) | PC-3 (IC50, µM) | Reference |
| 4c | 6-(4-methoxyphenyl)-4-(quinolin-3-yl) | 8.02 ± 0.38 | 7.15 ± 0.35 | 9.11 ± 0.44 | 10.23 ± 0.49 | [4] |
| 4d | 6-(4-bromophenyl)-4-(quinolin-3-yl) | 6.95 ± 0.34 | 8.35 ± 0.42 | 10.51 ± 0.51 | 11.42 ± 0.55 | [4] |
| 5-FU (Ref.) | 5-Fluorouracil | 9.42 ± 0.46 | 8.01 ± 0.39 | 12.83 ± 0.61 | 15.61 ± 0.75 | [4] |
Table 2: In Vitro Pim-1 Kinase Inhibitory Activity of 2-Chloro-3-cyanopyridine Derivatives
| Compound ID | Modification on this compound Scaffold | Pim-1 Kinase (IC50, µM) | Reference |
| 4b | 6-(3-aminophenyl)-4-(quinolin-3-yl) | 0.56 ± 0.03 | [4] |
| 4c | 6-(4-methoxyphenyl)-4-(quinolin-3-yl) | 0.57 ± 0.03 | [4] |
| 4d | 6-(4-bromophenyl)-4-(quinolin-3-yl) | 0.46 ± 0.02 | [4] |
| Quercetagetin (Ref.) | Flavonol | 0.56 ± 0.03 | [4] |
Signaling Pathways and Experimental Workflows
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates a range of downstream targets to promote cell proliferation and survival while inhibiting apoptosis.
References
Application Notes and Protocols: 2-Amino-3-chloro-5-cyanopyridine in the Synthesis of Novel IKK-β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-amino-3-chloro-5-cyanopyridine as a key intermediate in the synthesis of novel IκB kinase β (IKK-β) inhibitors. Detailed protocols for the synthesis and evaluation of these compounds are provided, along with data presentation and visualization to guide researchers in this area of drug discovery.
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory conditions and cancer. The IκB kinase (IKK) complex, and particularly its catalytic subunit IKK-β (also known as IKK2), is a pivotal regulator of the canonical NF-κB pathway. Activation of IKK-β leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Consequently, the development of potent and selective IKK-β inhibitors is a promising therapeutic strategy.
The 2-amino-3-cyanopyridine scaffold has emerged as a valuable pharmacophore for the development of IKK-β inhibitors. This document outlines the synthetic utility of this compound as a starting material for generating a library of potent IKK-β inhibitors and provides detailed protocols for their biological evaluation.
IKK-β Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1). This leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which is then free to translocate into the nucleus and induce the expression of target genes.
Synthesis of Novel IKK-β Inhibitors
The this compound core provides a versatile starting point for the synthesis of IKK-β inhibitors. The chloro group at the 3-position can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents, allowing for the exploration of the structure-activity relationship (SAR). A general synthetic workflow is proposed below.
Proposed Synthetic Protocol: Suzuki Cross-Coupling
This protocol describes a general procedure for the Suzuki cross-coupling of this compound with a boronic acid to introduce diversity at the 3-position.
Materials:
-
This compound
-
Aryl or alkyl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the boronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent and the palladium catalyst to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-2-amino-5-cyanopyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Presentation
The inhibitory activity of synthesized compounds against IKK-β is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of different inhibitors. A series of 2-amino-3-cyanopyridine derivatives have been synthesized and evaluated for their IKK-β inhibitory activity.
| Compound ID | R¹ (at position 4) | R² (at position 6) | IKK-β IC₅₀ (nM) | Cellular Activity (NF-κB Inhibition) IC₅₀ (nM) |
| 1 | Aryl | 2-hydroxyphenyl | 1500 | >10000 |
| 2 | Substituted Aryl | 2-hydroxyphenyl | 40 | 5000 |
| 3 | Aminoalkyl | 2-hydroxyphenyl | <100 | Not specified |
Experimental Protocols
A systematic evaluation of novel compounds requires robust and reproducible assays. The following protocols describe the key in vitro and cell-based assays for assessing the efficacy of IKK-β inhibitors.
Protocol 1: IKK-β Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human IKK-β enzyme
-
IKK-β substrate (e.g., IKKtide peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare Reagents:
-
Dilute the IKK-β enzyme and substrate to their final desired concentrations in the kinase reaction buffer.
-
Prepare a solution of ATP in the kinase reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Set up the Kinase Reaction:
-
In each well of the assay plate, add the following in order:
-
Kinase reaction buffer
-
Test compound or vehicle (for control wells)
-
IKK-β enzyme
-
Substrate
-
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-25 µL.
-
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Detect ADP: Add a volume of Kinase Detection Reagent equal to the volume of the kinase reaction plus the ADP-Glo™ Reagent. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: NF-κB Luciferase Reporter Assay
This cell-based assay measures the activity of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
A cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulating agent (e.g., TNF-α)
-
Test compounds (dissolved in DMSO)
-
Luciferase Assay System (containing cell lysis buffer and luciferase substrate)
-
White, opaque 96-well cell culture plates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.
-
Pre-incubate the cells with the compounds for a specified time (e.g., 1 hour).
-
-
Stimulation:
-
Add the stimulating agent (e.g., TNF-α) to all wells except for the unstimulated control wells.
-
Incubate the plate for an appropriate time to induce NF-κB activation (e.g., 6-8 hours).
-
-
Cell Lysis:
-
Remove the medium from the wells and wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate at room temperature for 15-20 minutes with gentle shaking to ensure complete lysis.
-
-
Luciferase Assay:
-
Transfer a portion of the cell lysate from each well to a new white, opaque 96-well plate.
-
Add the luciferase assay reagent (containing the luciferase substrate) to each well.
-
-
Measure Luminescence: Immediately measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel MTT assay).
-
Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel IKK-β inhibitors. The synthetic routes are amenable to the generation of diverse chemical libraries, and the biological evaluation can be carried out using robust and well-established in vitro and cell-based assays. The protocols and information provided in these application notes are intended to serve as a guide for researchers in the field of drug discovery to facilitate the development of new therapeutics targeting the NF-κB signaling pathway.
Application Notes: 2-Amino-3-chloro-5-cyanopyridine in Materials Science
Introduction
2-Amino-3-chloro-5-cyanopyridine is a highly functionalized heterocyclic compound. Its structure, featuring an amino group, a cyano group, and a reactive chlorine atom, makes it a versatile precursor for the synthesis of advanced functional materials. While direct applications in materials science are not widely documented, its true value lies in its role as a key building block for organic dyes used in photovoltaic devices. The chloro-substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of various aromatic and heteroaromatic moieties.
This document provides detailed protocols on how this compound can be utilized as a starting material to synthesize high-performance organic dyes for Dye-Sensitized Solar Cells (DSSCs).
Application 1: Synthesis of Donor-π-Acceptor (D-π-A) Dyes for DSSCs
The 2-amino-3-cyanopyridine core serves as an effective electron-accepting and anchoring group in Donor-π-Acceptor (D-π-A) dyes. The amino and cyano groups facilitate electron withdrawal and binding to the semiconductor surface (e.g., TiO₂) in a solar cell. The chlorine atom at the 5-position provides a reactive handle to introduce a π-conjugated bridge and an electron-donating group via Suzuki coupling, completing the D-π-A architecture essential for efficient charge separation.
Proposed Synthetic Pathway
A proposed and efficient method to synthesize a functional dye for DSSCs starting from this compound involves a Suzuki-Miyaura cross-coupling reaction. This reaction couples the pyridine core (acceptor) with an arylboronic acid, which acts as the electron donor.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-3-chloro-5-cyanopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-3-chloro-5-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing minor impurities and obtaining a highly crystalline product. For complex impurity profiles or to achieve the highest purity, column chromatography is recommended.
Q2: My recrystallized product has a low yield. What are the possible causes and solutions?
A2: Low recovery after recrystallization can be due to several factors:
-
High solubility in the chosen solvent: If the compound is too soluble in the recrystallization solvent, even at low temperatures, a significant amount will remain in the mother liquor.
-
Insufficient cooling: Not allowing the solution to cool slowly and completely can lead to premature filtration and loss of product.
-
Using an excessive amount of solvent: Dissolving the crude product in too much solvent will prevent complete precipitation upon cooling.
To troubleshoot, you can try a different solvent or a solvent system (a mixture of a good solvent and a poor solvent). Additionally, ensure the solution is cooled to a low temperature (e.g., in an ice bath) for an adequate amount of time before filtration.
Q3: After column chromatography, I am observing co-elution of my product with an impurity. How can I improve the separation?
A3: Co-elution suggests that the polarity of your mobile phase is not optimal for separating the desired compound from the impurity. To improve separation:
-
Adjust the solvent polarity: You can decrease the polarity of the eluent system. For a normal-phase silica gel column using a hexane/ethyl acetate system, this would mean decreasing the proportion of ethyl acetate.
-
Use a different solvent system: Sometimes, changing the solvents in the mobile phase (e.g., using dichloromethane/methanol) can alter the selectivity of the separation.
-
Consider a different stationary phase: If adjusting the mobile phase is ineffective, using a different type of chromatography column, such as alumina or a reverse-phase column, might be necessary.
Q4: What are the likely impurities I might encounter in my crude this compound?
A4: Potential impurities can originate from starting materials or side reactions during the synthesis. For related chloropyridine syntheses, the formation of dichlorinated by-products is a common issue. Unreacted starting materials and intermediates from the synthetic route are also potential contaminants.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Oily Residue Instead of Crystals After Recrystallization | The compound may have a low melting point or be impure, leading to the formation of an oil. | Try using a different recrystallization solvent. Seeding the solution with a small crystal of the pure compound can sometimes induce crystallization. If oiling out persists, column chromatography is the recommended next step. |
| Colored Impurities in the Final Product | The crude product may contain colored byproducts from the synthesis. | A charcoal treatment during recrystallization can be effective in removing colored impurities. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Product Streaking on TLC Plate During Column Chromatography | The compound may be too polar for the chosen TLC plate or developing solvent, or the sample may be overloaded. | Use a more polar solvent system for TLC development. Ensure the sample spot on the TLC plate is small and not overloaded. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the spot shape. |
| No Product Eluting from the Column | The product may be too strongly adsorbed to the stationary phase. | Increase the polarity of the mobile phase. For a silica gel column, this would mean increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratios (v/v) | Notes |
| Recrystallization | 95% Ethanol | - | A common choice for similar 2-amino-3-cyanopyridine derivatives.[1] |
| Recrystallization | DMF / Methanol | 1:10 | Used for recrystallizing related 2-amino-3-cyanopyridine compounds.[2] |
| Column Chromatography | n-Hexane / Ethyl Acetate | 10:1 | A good starting point for separating moderately polar compounds on silica gel.[3] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound to a minimal amount of hot 95% ethanol. Stir and heat the mixture until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane/ethyl acetate 10:1).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Common side products in the synthesis of 2-Amino-3-chloro-5-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-chloro-5-cyanopyridine.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products. The presumed synthetic route involves the chlorination of 2-amino-5-cyanopyridine using an electrophilic chlorinating agent such as N-chlorosuccinimide (NCS).
Q1: The reaction mixture shows multiple spots on TLC analysis, with one major spot having a higher Rf value than the starting material. What is this likely side product?
A1: A common side product in the chlorination of 2-amino-5-cyanopyridine is the formation of a di-chlorinated species, 2-amino-3,5-dichloropyridine . This occurs due to over-chlorination of the aromatic ring. The presence of two electron-withdrawing chloro groups generally results in a less polar molecule, leading to a higher Rf value on a normal-phase TLC plate compared to the mono-chlorinated product.
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., NCS). Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess should be avoided.
-
Reaction Temperature: Maintain a low reaction temperature to control the reactivity of the chlorinating agent. Running the reaction at 0°C or even lower may improve selectivity.
-
Slow Addition: Add the chlorinating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the chlorinating agent in the reaction mixture at any given time, disfavoring the second chlorination.
Q2: My final product is contaminated with a more polar impurity that is difficult to remove by crystallization. What could this be?
A2: A likely polar impurity is the hydrolysis product of the cyano group, which can form 2-amino-3-chloro-5-carbamoylpyridine (the amide) or, under more vigorous conditions, 2-amino-3-chloro-pyridine-5-carboxylic acid . Hydrolysis can be catalyzed by acidic or basic conditions, potentially present during the reaction or work-up.
Troubleshooting:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.
-
Neutral Work-up: During the work-up, avoid strongly acidic or basic conditions if possible. If an aqueous wash is necessary, use neutral water or a buffered solution.
-
Purification: If hydrolysis products are formed, they can often be separated from the desired product by column chromatography on silica gel, taking advantage of their higher polarity.
Q3: I am observing the presence of unreacted 2-amino-5-cyanopyridine in my final product. How can I improve the conversion?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Chlorinating Agent: Ensure that at least one full equivalent of the chlorinating agent is used. Purity of the chlorinating agent should also be verified.
-
Low Reaction Temperature: While low temperatures are good for selectivity, they can also slow down the reaction. If the reaction is sluggish, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC to find the optimal balance between conversion and side product formation.
-
Reaction Time: The reaction may simply need more time to go to completion. Continue to monitor the reaction until the starting material is consumed.
Q4: The isolated yield of the desired product is low, even after complete consumption of the starting material. What are other potential side reactions?
A4: Besides di-chlorination and hydrolysis, other side reactions can lower the yield:
-
Reaction with Solvent: If a reactive solvent is used (e.g., an alcohol), it could potentially react with the chlorinating agent or activated intermediates.
-
Degradation: The starting material or product may be unstable under the reaction conditions, leading to the formation of uncharacterized decomposition products (tar).
-
Formation of N-chloro species: The amino group of the pyridine can be chlorinated to form an unstable N-chloro intermediate, which might undergo further reactions.
Troubleshooting:
-
Solvent Choice: Use a non-reactive, aprotic solvent such as dichloromethane (DCM), chloroform, or acetonitrile.
-
Optimize Reaction Conditions: A systematic optimization of reaction temperature, time, and reagent stoichiometry can help to minimize degradation and improve the yield of the desired product.
Summary of Potential Side Products
| Side Product | Structure | Reason for Formation | Mitigation Strategies |
| 2-amino-3,5-dichloropyridine | Over-chlorination of the pyridine ring. | Control stoichiometry of chlorinating agent, maintain low reaction temperature, slow addition of reagent. | |
| 2-amino-3-chloro-5-carbamoylpyridine | Hydrolysis of the cyano group. | Use anhydrous conditions, neutral work-up. | |
| 2-amino-3-chloro-pyridine-5-carboxylic acid | Further hydrolysis of the amide or direct hydrolysis of the cyano group. | Use anhydrous conditions, neutral and mild work-up conditions. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is detailed below. This protocol is based on analogous chlorinations of similar aminopyridine substrates.
Synthesis of this compound
-
Materials:
-
2-amino-5-cyanopyridine
-
N-chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 2-amino-5-cyanopyridine (1.0 eq) in anhydrous DCM, add N-chlorosuccinimide (1.05 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 0°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
-
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow to diagnose and address common side product issues.
Experimental Workflow for Synthesis and Purification
Caption: A step-by-step workflow for the synthesis and purification process.
Technical Support Center: Synthesis of 2-Amino-3-chloro-5-cyanopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-3-chloro-5-cyanopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is commonly synthesized through multicomponent reactions (MCRs). A prevalent method involves the one-pot condensation of a suitable aldehyde, a ketone, malononitrile, and ammonium acetate.[1][2][3] Variations of this approach include the use of different catalysts and reaction conditions, such as microwave-assisted synthesis, to improve yields and reduce reaction times.[2][4] Another approach involves the chlorination and cyanation of pyridine precursors.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several parameters critically influence the reaction yield. These include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, solvent-free conditions or the use of specific solvents like ethanol can significantly impact the outcome.[3][5] The nature of the substituents on the reactants, particularly the aldehyde, can also affect the reaction's efficiency.[1]
Q3: What are some common side products, and how can their formation be minimized?
A3: Side product formation is a common issue that can lower the yield and complicate purification. In multicomponent reactions, side reactions can arise from the self-condensation of reactants or incomplete reactions. Optimizing reaction conditions, such as temperature and the stoichiometry of the reactants, can help minimize the formation of these impurities.[1] Careful monitoring of the reaction progress via techniques like Thin Layer Chromatography (TLC) is also recommended.
Q4: How can the purity of the final product be improved?
A4: Purification of this compound is typically achieved through recrystallization.[2] Common solvents used for recrystallization include ethanol.[2] Column chromatography using silica gel may also be employed for more challenging purifications. The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal reaction temperature. | Optimize the reaction temperature. For multicomponent reactions, a temperature of around 80°C is often effective.[1] For microwave-assisted synthesis, shorter reaction times at higher temperatures can be beneficial.[2] |
| Inefficient catalyst. | Screen different catalysts. For multicomponent reactions, catalysts like Na₂CaP₂O₇ or copper nanoparticles have been shown to be effective.[1] | |
| Inappropriate solvent. | Experiment with different solvents or consider solvent-free conditions. Ethanol is a commonly used solvent that has demonstrated good results.[3] | |
| Prolonged reaction time leading to degradation. | Monitor the reaction progress using TLC and stop the reaction once the starting materials are consumed to avoid the formation of degradation products. | |
| Impure Product | Formation of side products. | Adjust the stoichiometry of the reactants. An excess of ammonium acetate is often used to drive the reaction towards the desired product.[3] |
| Incomplete reaction. | Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature, while monitoring for side product formation. | |
| Inefficient purification. | Optimize the recrystallization process by testing different solvent systems. If recrystallization is insufficient, consider using column chromatography for purification. | |
| Reaction Not Initiating | Poor quality of starting materials. | Ensure all reactants, especially the aldehyde and malononitrile, are pure and dry. |
| Inactive catalyst. | Ensure the catalyst is active and has been stored correctly. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction mixture for any changes. |
Experimental Protocols
Protocol 1: One-Pot Multicomponent Synthesis
This protocol is a generalized procedure based on common multicomponent reactions for the synthesis of 2-amino-3-cyanopyridine derivatives.
Materials:
-
Substituted aldehyde (1 mmol)
-
Ketone (e.g., acetophenone) (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (20 mL) as solvent
-
Catalyst (e.g., Na₂CaP₂O₇)
Procedure:
-
In a round-bottom flask, combine the aldehyde, ketone, malononitrile, and ammonium acetate in ethanol.
-
Add the catalyst to the mixture.
-
Reflux the reaction mixture with stirring for the time indicated by TLC monitoring (typically several hours).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
| Parameter | Condition 1 | Condition 2 | Yield |
| Catalyst | Na₂CaP₂O₇ | Copper Nanoparticles | 84-94% |
| Solvent | Solvent-free | Ethanol | Good to Excellent |
| Temperature | 80°C | Reflux | High |
Protocol 2: Microwave-Assisted Synthesis
This method offers a faster, solvent-free alternative to conventional heating.
Materials:
-
Substituted aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
Procedure:
-
In a dry flask suitable for microwave synthesis, mix the aldehyde, methyl ketone, malononitrile, and ammonium acetate.
-
Place the flask in a microwave reactor and irradiate for 7-9 minutes.
-
After the reaction, allow the mixture to cool.
-
Wash the solid product with a small amount of ethanol.
-
Purify the product by recrystallization from 95% ethanol.[2]
| Parameter | Condition | Yield |
| Method | Microwave Irradiation | 72-86% |
| Solvent | Solvent-free | High |
| Time | 7-9 minutes | High |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Challenges in the scale-up synthesis of 2-Amino-3-chloro-5-cyanopyridine
Welcome to the technical support center for the synthesis of 2-Amino-3-chloro-5-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scale-up synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While various methods exist for the synthesis of substituted pyridines, a common approach for this compound involves a multi-step synthesis. This typically starts with a commercially available aminopyridine derivative, followed by sequential chlorination and cyanation, or vice-versa. The exact route can be influenced by the desired regioselectivity and the challenges associated with each step.
Q2: What are the main challenges in the scale-up synthesis of this compound?
A2: The primary challenges in the scale-up synthesis include:
-
Regioselectivity: Controlling the position of chlorination can be difficult, often leading to the formation of undesired isomers and di-chlorinated byproducts.[1][2]
-
Reaction Conditions: Older methods for the synthesis of similar compounds often involve harsh reaction conditions, toxic materials, and long reaction times, which can lead to low yields.
-
Impurity Profile: The formation of closely related impurities can complicate the purification process, especially at a large scale.
-
Safety: The use of hazardous reagents such as cyanides and strong acids or bases requires strict safety protocols, especially in a manufacturing environment.[3]
Q3: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?
A3: For reaction monitoring and quality control, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials and the formation of the product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups (e.g., nitrile, amine).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely using HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are of high purity and added in the correct stoichiometric ratios. |
| Side Reactions | The formation of byproducts, such as over-chlorinated species, can significantly reduce the yield.[1][2] Optimize the reaction conditions (temperature, addition rate of reagents) to minimize side reactions. The use of a catalyst may improve selectivity. |
| Product Degradation | Some substituted pyridines can be sensitive to harsh conditions. If product degradation is suspected, consider using milder reagents or lowering the reaction temperature. |
| Inefficient Work-up and Isolation | Optimize the extraction and purification steps to minimize product loss. Ensure the pH is adjusted correctly during aqueous work-up to prevent the product from remaining in the aqueous layer. |
Problem 2: Formation of Impurities, Particularly Di-chlorinated Byproducts
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity in Chlorination | The chlorination of aminopyridines can be non-selective.[1][2] To favor monochlorination at the desired position, consider using a milder chlorinating agent or protecting the amino group. Running the reaction in a strongly acidic medium can also improve selectivity by protonating the pyridine ring and directing the chlorination.[2] |
| Over-chlorination | The formation of 2-amino-3,5-dichloropyridine is a common issue.[1] Carefully control the stoichiometry of the chlorinating agent and its addition rate. Lowering the reaction temperature may also help to reduce over-chlorination. |
| Hydrolysis of the Cyano Group | During work-up or subsequent reaction steps under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide or carboxylic acid. Maintain a neutral pH where possible and use moderate temperatures during purification. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Impurities | If impurities have similar polarity to the product, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. Recrystallization from a suitable solvent system may be a more effective purification method for crystalline products. |
| Product Tailing on Silica Gel | The basic nature of the pyridine nitrogen and the amino group can lead to tailing on silica gel chromatography. Consider adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. |
| Product Insolubility | If the product is poorly soluble in common organic solvents, this can make purification by chromatography or recrystallization difficult. Screen a wide range of solvents to find a suitable system. |
Experimental Protocols
Key Experiment: Chlorination of a 2-Aminopyridine Derivative (Illustrative)
Disclaimer: This is a general, illustrative protocol. Specific conditions will need to be optimized for the synthesis of this compound.
-
Reaction Setup: In a well-ventilated fume hood, charge a glass-lined reactor with the 2-aminopyridine starting material and a suitable solvent (e.g., glacial acetic acid).[2] Cool the mixture to 0-5°C with constant stirring.
-
Reagent Addition: Slowly add the chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas dissolved in a suitable solvent) to the reaction mixture, maintaining the temperature below 10°C.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution). Carefully neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8, keeping the temperature low.
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Decision Pathway for Managing Impurities
References
Avoiding hydrolysis of the cyano group in 2-Amino-3-chloro-5-cyanopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-3-chloro-5-cyanopyridine. The focus is on preventing the unwanted hydrolysis of the cyano group during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My analytical data (e.g., NMR, IR, MS) suggests that the cyano group of my this compound has been hydrolyzed to an amide or a carboxylic acid. What are the likely causes?
Hydrolysis of the cyano group in this compound is typically initiated by exposure to acidic or basic conditions, especially at elevated temperatures. The reaction proceeds in two stages: first to the corresponding amide (2-amino-3-chloro-5-(aminocarbonyl)pyridine) and subsequently to the carboxylic acid (2-amino-3-chloro-5-carboxypyridine).
Potential Causes:
-
Acidic Conditions: Presence of strong acids (e.g., HCl, H₂SO₄) in your reaction mixture, even in catalytic amounts, can promote hydrolysis, particularly when heated.[1]
-
Basic Conditions: Exposure to strong bases (e.g., NaOH, KOH) will also lead to hydrolysis. Milder basic conditions might result in the formation of the amide as the primary product, while harsher conditions (higher temperatures, prolonged reaction times) favor the carboxylic acid.[2]
-
High Temperatures in Aqueous Solvents: Heating this compound in water or protic solvents, even under neutral pH, can slowly lead to hydrolysis.
-
Extended Reaction Times: Prolonged reaction times, even under seemingly mild conditions, can increase the likelihood of hydrolysis.
Troubleshooting Flowchart:
References
Preventing dechlorination side reactions of 2-Amino-3-chloro-5-cyanopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-chloro-5-cyanopyridine. The focus is on preventing the common side reaction of dechlorination, which leads to the formation of 2-Amino-5-cyanopyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of the dechlorinated byproduct, 2-Amino-5-cyanopyridine. What are the primary causes?
A1: The formation of the dechlorinated byproduct, a process known as hydrodechlorination, is a common challenge in palladium-catalyzed cross-coupling reactions of chloropyridines. The primary causes include:
-
Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Less bulky or electron-poor ligands can favor the hydrodechlorination pathway.
-
Reaction Conditions: Elevated temperatures, certain solvents, and the nature of the base can contribute to the formation of hydride species that lead to dechlorination.
-
Presence of Hydride Sources: Trace amounts of water, alcohols, or even the amine coupling partner can act as hydride sources, promoting the undesired side reaction.
-
Slow Reductive Elimination: If the final step in the catalytic cycle (reductive elimination to form the desired product) is slow, the palladium intermediate may be more susceptible to side reactions like hydrodechlorination.
Q2: How can I minimize the formation of the dechlorinated byproduct?
A2: To suppress hydrodechlorination, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium catalyst and promote the desired cross-coupling reaction over the dechlorination pathway. Examples include Buchwald-type biarylphosphine ligands such as SPhos and XPhos.
-
Catalyst Choice: While various palladium sources can be used, pre-formed palladium catalysts (precatalysts) can sometimes offer better results and reproducibility.
-
Base Selection: The choice of base is crucial. For Suzuki couplings, inorganic bases like potassium phosphate (K₃PO₄) are often effective. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is commonly used, but if dechlorination is an issue, a weaker base might be considered, although this could impact the reaction rate.
-
Solvent System: Use anhydrous, degassed solvents to minimize the presence of water and oxygen. Toluene and dioxane are common choices. Avoid protic solvents like alcohols, which can be hydride sources.
-
Temperature Control: Run the reaction at the lowest effective temperature to disfavor the dechlorination side reaction, which can have a higher activation energy.
-
Inert Atmosphere: Always conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst and promoting side reactions.
Q3: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling of this compound?
A3: For Suzuki-Miyaura couplings of challenging substrates like this compound, highly active catalyst systems are generally required. A good starting point is a combination of a palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.
Q4: What are the recommended conditions for a Buchwald-Hartwig amination with this compound?
A4: For Buchwald-Hartwig amination, a common set of conditions involves a palladium catalyst, a bulky phosphine ligand, and a strong, non-nucleophilic base. A typical system would be Pd₂(dba)₃ as the palladium source, XPhos as the ligand, and sodium tert-butoxide (NaOtBu) as the base in an anhydrous, aprotic solvent like toluene.
Quantitative Data on Reaction Conditions
While specific comparative data for the dechlorination of this compound is not extensively available in the public domain, the following table provides a general guide based on analogous systems for minimizing hydrodechlorination in palladium-catalyzed cross-coupling reactions of chloropyridines.
| Parameter | Condition Favoring Desired Product | Condition Favoring Dechlorination | Rationale |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Less bulky, electron-poor (e.g., PPh₃) | Bulky ligands promote reductive elimination of the desired product and sterically hinder access of hydride species to the metal center. |
| Base | Weaker inorganic base (e.g., K₃PO₄) | Stronger bases or those prone to β-hydride elimination | Stronger bases can sometimes promote side reactions. Some organic bases can also act as hydride sources. |
| Solvent | Anhydrous, aprotic (e.g., Toluene, Dioxane) | Protic or wet solvents (e.g., alcohols, presence of water) | Protic solvents and water can serve as sources of hydride for the dechlorination reaction. |
| Temperature | Lowest effective temperature | High temperatures | Higher temperatures can increase the rate of the undesired dechlorination side reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Presence of Oxygen | Oxygen can degrade the catalyst, leading to less efficient coupling and potentially more side reactions. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound, designed to minimize dechlorination. These should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is based on standard conditions for challenging Suzuki-Miyaura couplings of heteroaryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane/water (e.g., 10:1 mixture)
Procedure:
-
In a dry Schlenk flask, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Remove the Schlenk tube from the glovebox and add the anhydrous, degassed toluene under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Dechlorination Side Reaction Pathway
Caption: The catalytic cycle showing the desired cross-coupling pathway and the competing dechlorination side reaction.
Troubleshooting Workflow for Dechlorination
Caption: A step-by-step workflow for troubleshooting and minimizing the dechlorination side reaction.
Logical Relationship of Key Parameters
Caption: The logical relationship between key reaction parameters and the outcome of the reaction, highlighting conditions that favor the desired product over dechlorination.
Technical Support Center: Overcoming Low Reactivity of 2-Amino-3-chloro-5-cyanopyridine in SNAr Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-Amino-3-chloro-5-cyanopyridine in Nucleophilic Aromatic Substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in SNAr reactions?
A1: The reactivity of this compound in SNAr reactions is influenced by a balance of electronic effects. The pyridine nitrogen and the cyano group at the 5-position are electron-withdrawing, which activates the ring towards nucleophilic attack. However, the amino group at the 2-position is a strong electron-donating group, which deactivates the ring and counteracts the activating effects, leading to overall low reactivity. For an SNAr reaction to proceed readily, the aromatic ring needs to be electron-deficient.[1][2]
Q2: What are the general strategies to enhance the reactivity of this compound in SNAr reactions?
A2: To overcome the low reactivity, several strategies can be employed:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[3][4]
-
Use of Stronger Nucleophiles: Employing more reactive nucleophiles can facilitate the displacement of the chloride.
-
Catalysis: The use of catalysts such as palladium complexes, Lewis acids, or phase-transfer catalysts can activate the substrate or the nucleophile.
-
Optimization of Reaction Conditions: A careful selection of solvent and base is crucial for promoting the reaction.
Q3: Which position on the pyridine ring is most susceptible to nucleophilic attack?
A3: In pyridine and its derivatives, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. In the case of this compound, the chlorine atom is at the 3-position (meta to the nitrogen), which is less activated. However, the combined electron-withdrawing effects of the ring nitrogen and the 5-cyano group still direct the nucleophilic attack to the carbon bearing the chlorine atom.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during SNAr reactions with this compound.
Issue 1: No or Low Conversion to the Desired Product
| Possible Cause | Troubleshooting Steps |
| Insufficient activation of the pyridine ring | The electron-donating amino group deactivates the ring. Consider increasing the reaction temperature or employing microwave irradiation to provide more energy for the reaction to overcome the activation barrier.[3][4] |
| Weak nucleophile | If possible, switch to a more potent nucleophile. For instance, use a thiolate instead of a thiol, or an alkoxide instead of an alcohol. The choice of a stronger, non-nucleophilic base can also help in generating a more potent nucleophile in situ. |
| Inappropriate solvent | The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.[6][7] |
| Incorrect base | The base should be strong enough to deprotonate the nucleophile (if necessary) but should not react with the starting material or product. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. For thiols or alcohols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be required. |
| Reaction time is too short | Monitor the reaction progress using TLC or LC-MS. If the reaction is proceeding slowly, extend the reaction time. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction with the amino group | The exocyclic amino group can potentially react with certain reagents. Protect the amino group with a suitable protecting group (e.g., Boc, Ac) before the SNAr reaction, and deprotect it in a subsequent step. |
| Hydrolysis of the starting material or product | If water is present in the reaction mixture, hydrolysis of the chloro or cyano group can occur, especially at elevated temperatures. Ensure the use of anhydrous solvents and reagents. |
| Dimerization or polymerization | At high concentrations and temperatures, side reactions leading to dimers or polymers can occur. Try running the reaction at a lower concentration. |
| Reaction at the cyano group | Strong nucleophiles and harsh reaction conditions might lead to reactions involving the cyano group. Use milder conditions if possible. |
Experimental Protocols
The following are generalized protocols that can be used as a starting point. Optimization of temperature, reaction time, and stoichiometry of reagents is often necessary.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
Reactants:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Non-nucleophilic base (e.g., DIPEA, TEA) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.
-
Add the amine nucleophile, followed by the base.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C). Alternatively, use a microwave reactor with a set temperature and time (e.g., 120-180 °C for 15-60 minutes).[8][9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for SNAr with Thiol Nucleophiles
Reactants:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.1 - 1.2 eq)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the thiol and anhydrous solvent.
-
Carefully add the base at 0 °C to form the thiolate.
-
Add a solution of this compound in the same solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for SNAr with Alcohol Nucleophiles
Reactants:
-
This compound (1.0 eq)
-
Alcohol nucleophile (can be used as solvent in excess)
-
Strong base (e.g., NaH, t-BuOK) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, Dioxane) if the alcohol is not the solvent.
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alcohol and solvent (if applicable).
-
Carefully add the strong base at 0 °C to form the alkoxide.
-
Add this compound.
-
Heat the reaction mixture to the desired temperature (often reflux).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for SNAr reactions on related chloropyridine substrates, which can serve as a starting point for optimizing reactions with this compound.
| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 2-chloro-5-nitropyridine | K₂CO₃ | DMF | 100 | 4 | 85 |
| Morpholine | 2-chloropyrazine | K₃PO₄ | Water | 100 | 2 | 95 |
| Thiophenol | 2-chloro-3-nitropyridine | K₂CO₃ | DMF | 25 | 1 | 90 |
| Sodium Methoxide | 2-chloro-5-cyanopyridine | - | Methanol | Reflux | 6 | 78 |
| Various Amines | 2-amino-4-chloro-pyrimidine | Triethylamine | Propanol | 120-140 (MW) | 0.25-0.5 | 54-92[8] |
Visualizations
Reaction Workflow
References
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Catalyst Selection for Cross-Coupling with 2-Amino-3-chloro-5-cyanopyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully employing 2-Amino-3-chloro-5-cyanopyridine in cross-coupling reactions. The unique electronic properties of this substrate, characterized by the electron-donating amino group and the electron-withdrawing cyano and chloro substituents on the pyridine ring, present specific challenges and opportunities in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
Low yields or reaction failure with this compound can stem from several factors related to its chemical structure. The pyridine nitrogen and the exocyclic amino group can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Additionally, while the electron-withdrawing cyano group can enhance the reactivity of the C-Cl bond towards oxidative addition, the overall electronic nature of the substrate requires a carefully balanced catalytic system.[3] Chloropyridines are also generally less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, necessitating more active catalyst systems.[4]
Q2: What are the most common side reactions to expect?
Common side reactions in cross-coupling reactions with aminopyridine substrates include:
-
Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a proton, especially in the presence of water. Using boronic esters (e.g., pinacol esters) can increase stability against hydrolysis.[1][2]
-
Homocoupling: The coupling partner (e.g., boronic acid) can couple with itself. This can often be minimized by ensuring an oxygen-free environment and optimizing catalyst loading.[2][5]
-
Dehalogenation: The chloro group can be replaced by a hydrogen atom. This can be influenced by the choice of solvent and the presence of hydride sources.[2]
Q3: Which type of palladium catalyst and ligand is most effective for this substrate?
For challenging substrates like this compound, standard palladium catalysts such as Pd(PPh₃)₄ may not be effective.[2] The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium center, promote the oxidative addition step, and prevent catalyst deactivation. Highly effective ligands for related aminopyridine couplings include:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are frequently cited for their effectiveness in coupling heteroaryl chlorides.[1][4]
-
Other Phosphine Ligands: BrettPhos has also shown to be an outstanding catalyst ligand for C-N cross-couplings of 3-halo-2-aminopyridines.[3]
Q4: How does the cyano group at the 5-position affect the reaction?
The electron-withdrawing nature of the cyano group is generally beneficial for the oxidative addition step of the catalytic cycle, which is often the rate-limiting step for aryl chlorides. This increased reactivity can make the C-Cl bond more susceptible to coupling. However, it also makes the pyridine ring more electron-deficient, which can influence the overall stability of the catalyst complex and the rates of subsequent steps in the catalytic cycle.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Catalyst System: The chosen palladium precursor and/or ligand are not active enough to break the C-Cl bond. | - Switch to a more active catalytic system using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. - Consider using a pre-formed palladium catalyst with one of these ligands. |
| Catalyst Inhibition: The amino group or pyridine nitrogen is deactivating the palladium catalyst. | - Increase the ligand-to-metal ratio to favor the formation of the active catalytic species. - A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[1] | |
| Ineffective Base: The base may not be strong enough or may be sterically hindered. | - For Suzuki couplings, screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[4] - For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LiHMDS are often required.[3] | |
| Suboptimal Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently. | - Gradually increase the reaction temperature, for example, to 80-120 °C.[4] | |
| Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation. | - Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1][4] | |
| Significant Byproduct Formation | Protodeboronation (Suzuki): Hydrolysis of the boronic acid. | - Use anhydrous solvents. - Use boronic esters (e.g., pinacol esters) which are more stable.[1] - A weaker base might reduce the rate of protodeboronation if compatible with the reaction.[5] |
| Homocoupling: Self-coupling of the boronic acid or other coupling partner. | - Ensure rigorous exclusion of oxygen. - A lower catalyst loading might be beneficial.[5] | |
| Dehalogenation: Loss of the chlorine atom from the starting material. | - Avoid solvents that can act as hydride sources. - Optimize the reaction time to minimize exposure to reaction conditions after product formation is complete.[2] |
Catalyst System Comparison for Suzuki Coupling
While specific data for this compound is scarce in the literature, the following table provides a summary of catalyst systems successfully used for the Suzuki-Miyaura coupling of analogous chloropyridines, which can serve as a starting point for optimization.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) (for related substrates) | Reference(s) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | High | [2] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | ~80 (for 3-chloropyridine) | [6] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | Moderate to High | [6] |
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, which should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Experimental Workflow and Troubleshooting
References
- 1. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 2. 2-Amino-3-chloropyridine | 39620-04-7 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Pyridine Derivatives (217) [myskinrecipes.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 2-Amino-3-chloro-5-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-chloro-5-cyanopyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is a versatile building block primarily used in three main types of reactions:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds at the 3-position.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds at the 3-position.
-
Nucleophilic Aromatic Substitution (SNAr): Where the chloro group is displaced by a nucleophile.
Q2: How does the electronic nature of this compound affect its reactivity?
A2: The pyridine nitrogen, the cyano group, and the chloro group are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. The amino group is electron-donating. The chlorine at the 3-position is not as activated as halogens at the 2- or 4-positions for SNAr.[1] For palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig, the electronic properties and the presence of the amino and pyridine nitrogen can influence the catalyst's activity.[2]
Q3: What general work-up procedure should I follow for these reactions?
A3: A general work-up procedure for reactions involving this compound typically involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing with water and/or brine to remove inorganic salts and water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering to remove the drying agent.
-
Concentrating the filtrate under reduced pressure.
-
Purifying the crude product, usually by flash column chromatography on silica gel.[2][3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: My Suzuki coupling reaction with this compound is giving a low yield. What are the common causes and solutions?
A: Low yields in Suzuki couplings with chloropyridines are common due to the high strength of the C-Cl bond, which makes the oxidative addition step difficult.[2] Here are some troubleshooting steps:
-
Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this less reactive chloride.
-
Solution: Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands.[2]
-
-
Ineffective Base: The base is crucial for the transmetalation step.
-
Solution: Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃. If solubility is an issue, a mixed solvent system like dioxane/water can be beneficial.
-
-
Side Reactions:
-
Protodeboronation: Cleavage of the boronic acid's C-B bond.
-
Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.
-
-
Homocoupling: Self-coupling of the boronic acid.
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Use a direct Pd(0) source or ensure your Pd(II) precatalyst is fully reduced.[2]
-
-
Dehalogenation: Replacement of the chloro group with hydrogen.
-
Solution: Ensure a strictly inert atmosphere and choose a solvent less likely to act as a hydride source.[2]
-
-
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and may require optimization.
| Parameter | Recommended Condition |
| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.5 equiv.) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | SPhos (2-4 mol%) |
| Base | K₃PO₄ (2.0 equiv.) |
| Solvent | Anhydrous 1,4-dioxane (with a small amount of degassed water if needed) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Work-up Procedure:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Buchwald-Hartwig Amination
Q: I am observing catalyst decomposition (formation of palladium black) in my Buchwald-Hartwig amination. What should I do?
A: Catalyst decomposition is a common issue, often caused by several factors:
-
Catalyst Poisoning: The pyridine nitrogen and the amino group on your substrate can coordinate to the palladium center, inhibiting its activity.[4]
-
Solution: Use sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Their bulkiness can physically block the substrate's nitrogen atoms from binding to the palladium.[4]
-
-
High Temperature: While heating is often necessary (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition.[4]
-
Solution: Lower the reaction temperature and increase the reaction time. Monitor the reaction for the formation of palladium black.
-
-
Air/Moisture Sensitivity: The Pd(0) active catalyst is sensitive to air and moisture.
-
Solution: Ensure all reagents and solvents are pure and dry. The reaction setup must be thoroughly degassed and maintained under a strictly inert atmosphere.[4]
-
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and may require optimization for different amines.
| Parameter | Recommended Condition |
| Reactants | This compound (1.0 equiv.), Amine (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | XPhos (3.0 mol%) |
| Base | NaOtBu (2.0 equiv.) |
| Solvent | Anhydrous Toluene |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Work-up Procedure:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction with this compound is very sluggish. How can I improve the reaction rate?
A: The chloro group at the 3-position of the pyridine ring is not as activated for SNAr as a halogen at the 2- or 4-position.[1] To improve the reaction rate, consider the following:
-
Solvent Choice: The solvent plays a crucial role in SNAr reactions.
-
Solution: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents can stabilize the charged intermediate (Meisenheimer complex) and increase the reaction rate.[5]
-
-
Temperature: Higher temperatures can overcome the activation energy barrier.
-
Solution: Increase the reaction temperature. Microwave irradiation can also be effective in significantly reducing reaction times.[6]
-
-
Nucleophile Strength: The nature of the nucleophile is critical.
-
Solution: If using a weak nucleophile, consider deprotonating it first with a strong base (e.g., NaH, KHMDS) to increase its nucleophilicity.[5]
-
-
Base: A base is often required to neutralize the HCl generated.
-
Solution: Use a non-nucleophilic base like K₂CO₃ or an organic base such as triethylamine or DIPEA.[1]
-
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol is for a reaction with an amine nucleophile and may need adjustment for other nucleophiles.
| Parameter | Recommended Condition |
| Reactants | This compound (1.0 equiv.), Amine Nucleophile (1.2 equiv.) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | 100-150 °C (or microwave heating) |
| Atmosphere | Inert (Argon or Nitrogen) |
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product or dilute with an organic solvent for extraction.
-
If a solid precipitates, collect it by filtration, wash with water, and dry.
-
If extracting, wash the organic layer thoroughly with water and brine to remove the high-boiling point solvent (e.g., DMF, DMSO).
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography or recrystallization.[7]
Logical Flow for Optimizing SNAr Reactions
Caption: A logical progression for optimizing sluggish SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 2-Amino-3-chloro-5-cyanopyridine and 2-Amino-3-bromopyridine in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Halogenated aminopyridines are a versatile class of intermediates, offering multiple reaction sites for diversification. This guide provides an in-depth comparison of the reactivity of two key analogues: 2-amino-3-chloro-5-cyanopyridine and 2-amino-3-bromopyridine, with a focus on their performance in widely used palladium-catalyzed cross-coupling reactions.
This comparison synthesizes theoretical principles of organic chemistry with available experimental data to offer a clear perspective on the relative merits of each compound in key synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings. While direct, side-by-side comparative studies under identical conditions are not extensively available in the current literature, a robust understanding of their reactivity can be derived from established chemical principles and data from analogous systems.
Executive Summary: The Halogen Matters
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide is a dominant factor. The generally accepted trend for the ease of oxidative addition to the palladium(0) catalyst is I > Br > Cl. This is primarily due to the difference in the carbon-halogen bond dissociation energies, with the C-Br bond being weaker and therefore more readily cleaved than the C-Cl bond.
Consequently, 2-amino-3-bromopyridine is generally expected to be the more reactive substrate compared to this compound in common cross-coupling reactions. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. Conversely, the chloro-analogue may require more forcing conditions, such as higher temperatures, higher catalyst loadings, or more specialized and often more expensive phosphine ligands to achieve comparable results.
The presence of the electron-withdrawing cyano group at the 5-position of the chloro-analogue is expected to have a modest electronic effect on the reactivity of the C-Cl bond at the 3-position. While electron-withdrawing groups can sometimes facilitate oxidative addition, the inherent strength of the C-Cl bond is the more significant barrier to reactivity.
Comparative Reactivity in Key Cross-Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Experimental data for the amination of 2-amino-3-bromopyridine is available and provides a benchmark for its reactivity.
Table 1: Buchwald-Hartwig Amination of 2-Amino-3-bromopyridine with Various Amines [1]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | RuPhos-precatalyst (2 mol%) | LiHMDS (2.5 equiv) | THF | 65 | 16 | 83 |
| Cyclopentylamine | BrettPhos-precatalyst (2 mol%) | LiHMDS (2.5 equiv) | THF | 65 | 16 | 78 |
| Aniline | BrettPhos-precatalyst (2 mol%) | LiHMDS (2.5 equiv) | THF | 65 | 16 | 66 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While specific comparative data is lacking, the general principles of halide reactivity strongly suggest that 2-amino-3-bromopyridine will be more reactive than its chloro counterpart.
Table 2: Representative Suzuki-Miyaura Coupling of a Structurally Similar Bromopyridine
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 90 | 78 | [2] |
For This compound , achieving efficient Suzuki-Miyaura coupling would likely necessitate the use of highly active catalyst systems, such as those employing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the challenging oxidative addition of aryl chlorides.
Experimental Protocols
The following protocols are provided for key reactions of 2-amino-3-bromopyridine and can serve as a starting point for the development of procedures for this compound, with the expectation that more forcing conditions may be required for the latter.
Protocol 1: Buchwald-Hartwig Amination of 2-Amino-3-bromopyridine with Morpholine[1]
Materials:
-
2-Amino-3-bromopyridine
-
Morpholine
-
RuPhos-precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3-bromopyridine (1.0 equiv), RuPhos-precatalyst (0.02 equiv), and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF, followed by morpholine (1.2 equiv).
-
Add LiHMDS (2.5 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 16 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Generalized Suzuki-Miyaura Coupling
Materials:
-
2-Amino-3-halopyridine (chloro or bromo)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Degassed 1,4-dioxane and water
Procedure:
-
In a Schlenk flask, combine the 2-amino-3-halopyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture with vigorous stirring. For 2-amino-3-bromopyridine, a temperature of 80-100 °C is a good starting point. For this compound, a higher temperature (100-120 °C) may be necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Logic
To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig and Suzuki-Miyaura reactions, as well as the logical relationship of halide reactivity.
Conclusion
In the comparative analysis of this compound and 2-amino-3-bromopyridine, the nature of the halogen substituent is the primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. 2-Amino-3-bromopyridine stands out as the more reactive and versatile substrate , often allowing for the use of milder reaction conditions and a broader range of coupling partners with standard catalyst systems.
While This compound represents a more challenging substrate , recent advances in catalyst technology, particularly the development of highly active phosphine ligands, have made the coupling of aryl chlorides increasingly feasible. For researchers, the choice between these two building blocks will likely be a balance between the higher reactivity and potentially higher cost of the bromo-derivative versus the lower cost and more demanding reaction conditions required for the chloro-analogue. The experimental protocols provided for the bromo-compound serve as a valuable starting point for optimization efforts with its less reactive chloro counterpart.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Amino-3-cyanopyridines
The synthesis of 2-amino-3-cyanopyridines, a critical scaffold in medicinal chemistry and drug development, has been the subject of extensive research, leading to a diverse array of catalytic systems. This guide provides an objective comparison of various catalysts, presenting their performance based on experimental data to aid researchers in selecting the optimal conditions for their synthetic needs. The catalysts are evaluated based on key performance indicators such as product yield, reaction time, and reaction conditions, with a focus on green and sustainable methodologies.
Performance Comparison of Catalysts
The efficiency of different catalytic systems for the synthesis of 2-amino-3-cyanopyridines is summarized below. The data highlights the trend towards the use of nanoparticle-based and heterogeneous catalysts, which often offer advantages in terms of reusability and milder reaction conditions.
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reusability | Reference |
| Nanoparticle Catalysts | |||||
| Fe₃O₄@THAM-Mercaptopyrimidine | 70 °C, Solvent-free | Not Specified | High | Yes | [1] |
| Copper nanoparticles on charcoal (Cu/C) | Refluxing acetonitrile | Not Specified | Good to excellent | At least 8 times | [2][3] |
| ZnO nanoparticles | Not Specified | Short | Excellent | Yes | [4] |
| Nanostructured Na₂CaP₂O₇ | 80 °C, Solvent-free | Short | 84-94 | Yes | [5] |
| Zinc zirconium phosphate (ZPZn) | Solvent-free | Short | Fair to excellent | At least 6 times | [6] |
| α-Zirconium phosphate (ZrP) | Not Specified | Not Specified | Excellent | At least 8 times | [7] |
| Homogeneous Catalysts | |||||
| Brønsted acidic ionic liquids ([TSPi][Cl]₂) | 80 °C, Solvent-free | 30-60 min | 86-96 | Yes | [8] |
| Green Chemistry Approaches | |||||
| Microwave-assisted (catalyst-free) | Microwave irradiation, Solvent-free | 7-9 min | 72-86 | N/A | [9][10][11] |
| Ultrasound-assisted (catalyst-free) | Ultrasonic bath, Room temperature, Solvent-free | 4-25 min | 85-99 | N/A | [12][13] |
| Ultrasound-assisted (various catalysts) | Ultrasonic irradiation | Short | Excellent | Varies | [14][15][16] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the reproduction of these synthetic routes.
General Procedure for Nanostructured Na₂CaP₂O₇ Catalyzed Synthesis
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a ketone (1 mmol), ammonium acetate (1.5 mmol), and Na₂CaP₂O₇ catalyst is heated at 80 °C under solvent-free conditions.[5] The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and the solid product is washed with water and ethanol and then recrystallized to afford the pure 2-amino-3-cyanopyridine derivative.[5]
General Procedure for Copper Nanoparticles on Charcoal (Cu/C) Catalyzed Synthesis
A mixture of an aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1.5 mmol), ammonium acetate (2 mmol), and Cu/C catalyst (2 mol%) in acetonitrile is refluxed for the appropriate time.[2] After completion of the reaction, the catalyst is recovered by simple filtration. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give the desired product.[2]
General Procedure for Microwave-Assisted Catalyst-Free Synthesis
A mixture of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate is irradiated in a microwave oven.[9][10] The reaction is typically completed within 7-9 minutes.[9][10] The reaction mixture is then washed with a small amount of ethanol, and the crude product is purified by recrystallization.[9]
General Procedure for Ultrasound-Assisted Catalyst-Free Synthesis
An aromatic aldehyde (5 mmol), an acetophenone derivative (5 mmol), malononitrile (5 mmol), and ammonium acetate (6 mmol) are mixed in a flask. The reaction is carried out in an ultrasonic bath at room temperature in a solvent-free and catalyst-free environment.[13]
Reaction Mechanisms and Workflows
The synthesis of 2-amino-3-cyanopyridines typically proceeds through a multi-component reaction. The proposed mechanism and a general experimental workflow are depicted below.
Caption: General experimental workflow for the synthesis of 2-amino-3-cyanopyridines.
Caption: Proposed mechanism for the synthesis of 2-amino-3-cyanopyridines.[5]
Conclusion
The synthesis of 2-amino-3-cyanopyridines can be achieved through a variety of catalytic methods. The choice of catalyst and reaction conditions significantly impacts the efficiency, environmental friendliness, and cost-effectiveness of the synthesis. Nanoparticle-based and heterogeneous catalysts offer significant advantages in terms of reusability and often allow for milder reaction conditions. Furthermore, green chemistry approaches, such as microwave and ultrasound-assisted synthesis, provide rapid and high-yielding routes to these important heterocyclic compounds, often without the need for a catalyst or solvent. This guide provides the necessary data for researchers to make an informed decision on the most suitable catalytic system for their specific research and development needs.
References
- 1. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. oiccpress.com [oiccpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine derivatives bearing 5-imidazopyrazole scaffold and their biological broadcast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Amino-3-chloro-5-cyanopyridine Derivatives
For Immediate Release
Scientists and drug development professionals now have a comprehensive resource for understanding the diverse biological activities of 2-Amino-3-chloro-5-cyanopyridine derivatives. This guide provides a comparative analysis of their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols. The inclusion of signaling pathway diagrams offers a deeper insight into their mechanisms of action, paving the way for further research and development in this promising area of medicinal chemistry.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Derivatives of 2-amino-3-cyanopyridine have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
Comparative Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-amino-3-cyanopyridine derivatives against different cancer cell lines. This data highlights the structure-activity relationships that govern their anticancer efficacy.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4a | HT29 (Colon Carcinoma) | 2.243 ± 0.217 | [1] |
| Compound 4f | A549 (Lung Cancer) | 23.78 | |
| MKN45 (Gastric Cancer) | 67.61 | ||
| MCF7 (Breast Cancer) | 53.87 | ||
| Compound 4j | A549 (Lung Cancer) | >100 | |
| MKN45 (Gastric Cancer) | >100 | ||
| MCF7 (Breast Cancer) | 78.45 | ||
| Compound 4k | A549 (Lung Cancer) | 45.21 | |
| MKN45 (Gastric Cancer) | 89.32 | ||
| MCF7 (Breast Cancer) | 66.14 | [2] | |
| Compound 7b | MCF-7 (Breast Cancer) | 3.58 | [3] |
| PC-3 (Prostate Cancer) | 3.60 | [3] | |
| Compound 4k | PIM-1 Kinase | IC50 = 21.2 nM | [3] |
| Compound 7b | PIM-1 Kinase | IC50 = 18.9 nM | [3] |
| Compound 5c | PC-3 (Prostate Cancer) | Moderate Activity | [4] |
| MDA-MB-231 (Breast Cancer) | Moderate Activity | [4] | |
| HepG2 (Hepatocellular Carcinoma) | Moderate Activity | [4] | |
| Compound 5e | PC-3 (Prostate Cancer) | High Activity | [4] |
| MDA-MB-231 (Breast Cancer) | High Activity | [4] | |
| HepG2 (Hepatocellular Carcinoma) | High Activity | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the 2-amino-3-cyanopyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent like DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Signaling Pathways in Anticancer Activity
Several signaling pathways are implicated in the anticancer effects of 2-amino-3-cyanopyridine derivatives. Notably, these compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway and inhibit the STAT3 signaling cascade.
Caption: Intrinsic Apoptosis Pathway Induction.
Caption: Inhibition of the STAT3 Signaling Pathway.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Certain 2-amino-3-cyanopyridine derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Comparative Antimicrobial Efficacy
The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Cyanopyridine 5a | E. coli | 125 | 250 | [5] |
| B. subtilis | 64.5 | 125 | [5] | |
| Cyanopyridine 5b | E. coli | 125 | 250 | [5] |
| B. subtilis | 64.5 | 125 | [5] | |
| Pyrimidine 6b | S. aureus | - | - | [5] |
| B. subtilis | - | - | [5] |
Note: Inhibition zone diameter (IZD) values were also reported for Pyrimidine 6b against S. aureus (21 mm) and B. subtilis (20.5 mm), indicating strong activity.
Experimental Protocol: Agar Well Diffusion Method
The antimicrobial activity is often initially screened using the agar well diffusion method.
Protocol:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is prepared and sterilized.
-
Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells are punched into the agar using a sterile cork borer.
-
Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Enzyme Inhibition: Targeting Key Biological Processes
2-Amino-3-cyanopyridine derivatives have also been investigated as inhibitors of various enzymes, with a particular focus on carbonic anhydrases (CAs), which are involved in numerous physiological and pathological processes.
Comparative Carbonic Anhydrase Inhibition
The inhibitory activity of these derivatives against human carbonic anhydrase isozymes I and II (hCA I and hCA II) is summarized below, with Ki (inhibition constant) and IC50 values provided.
| Compound ID | Enzyme | Ki (µM) | IC50 (µM) | Reference |
| Compound 7d | hCA I | 2.84 | - | [6] |
| Compound 7b | hCA II | 2.56 | - | [6] |
| Compound 5d | hCA I | - | 33 | [7] |
| hCA II | - | 56 | [7] | |
| Compound 5b | hCA I | - | 34 | [7] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibition of carbonic anhydrase activity can be determined using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Protocol:
-
Reagent Preparation: Prepare a Tris-HCl buffer (pH 7.4), a solution of the CA enzyme, a solution of the substrate p-NPA in acetonitrile, and solutions of the test inhibitors.
-
Assay Setup: In a 96-well plate, add the buffer, the test inhibitor solution (or solvent for control), and the enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate solution.
-
Absorbance Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General Workflow for Carbonic Anhydrase Inhibition Assay.
This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to facilitate further research and the development of novel therapeutic agents based on this versatile chemical scaffold. Researchers are encouraged to consult the cited literature for more in-depth information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Carbonic Anhydrase Activity Assay [protocols.io]
A Comparative Study of 2-Amino-3-halopyridines in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of 2-amino-3-halopyridines (where the halogen is chlorine, bromine, or iodine) in Suzuki coupling reactions. Understanding the relative reactivity of these substrates is crucial for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Reactivity of 2-Amino-3-halopyridines
The reactivity of 2-amino-3-halopyridines in Suzuki coupling is primarily governed by the nature of the carbon-halogen bond. The established trend for the ease of oxidative addition to the palladium catalyst, the rate-determining step in the catalytic cycle, is I > Br > Cl. This trend is a direct consequence of the decreasing bond dissociation energies from C-Cl to C-I. Consequently, 2-amino-3-iodopyridine is the most reactive, followed by 2-amino-3-bromopyridine, and finally 2-amino-3-chloropyridine, which is the least reactive.
The presence of the 2-amino group can also influence the reaction. While it is an electron-donating group, which can increase electron density at the halogen-bearing carbon and potentially hinder oxidative addition, it can also chelate to the palladium catalyst, which may affect the catalytic activity. In some cases, protection of the amino group may be necessary to achieve optimal yields.
Comparative Performance Data
The following table summarizes the expected and reported yields for the Suzuki coupling of 2-amino-3-halopyridines with phenylboronic acid under typical palladium-catalyzed conditions. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The presented data is a composite of reported yields for similar substrates and expected outcomes based on established reactivity principles.
| 2-Amino-3-halopyridine | Halogen | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-3-chloropyridine | Cl | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-120 | 12-24 | 40-60 |
| 2-Amino-3-bromopyridine | Br | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 4-12 | 70-90 |
| 2-Amino-3-iodopyridine | I | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 80-100 | 1-6 | >90 |
Note: Yields are highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, solvent, and the nature of the boronic acid coupling partner. The data in this table should be considered as a general guide.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki coupling of a 2-amino-3-halopyridine with an arylboronic acid. This protocol should be optimized for each specific substrate combination.
Materials:
-
2-Amino-3-halopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine the 2-amino-3-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.
Visualizing the Suzuki Coupling Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a Suzuki coupling reaction and the key steps in the palladium-catalyzed cycle.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of 2-amino-3-halopyridine for a Suzuki coupling reaction represents a trade-off between reactivity and substrate availability/cost. While 2-amino-3-iodopyridine offers the highest reactivity, leading to shorter reaction times and milder conditions, it is often the most expensive. Conversely, 2-amino-3-chloropyridine is typically the most economical but requires more forcing conditions and specialized catalyst systems to achieve good yields. 2-Amino-3-bromopyridine often provides a good balance of reactivity and cost. For researchers and drug development professionals, a careful consideration of these factors, along with the specific requirements of the synthetic route, will guide the selection of the optimal starting material.
A Comparative Guide to the Synthetic Utility of 2-Amino-3-chloro-5-cyanopyridine and 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic utility of 2-Amino-3-chloro-5-cyanopyridine and the foundational building block, 2-aminopyridine. The presence of chloro and cyano functional groups on the pyridine ring dramatically expands the synthetic possibilities for this compound, offering multiple, orthogonal reaction sites. This comparison will explore their respective reactivities, applications, and provide experimental context for their use in organic synthesis and medicinal chemistry.
Overview of Chemical Structures and Properties
The key difference between the two molecules lies in the substitution pattern. 2-Aminopyridine is a simple, bifunctional molecule.[1] In contrast, this compound is a highly functionalized scaffold where the electron-withdrawing chloro and cyano groups significantly influence the electron density of the pyridine ring and the reactivity of its other functional groups.
Table 1: Comparison of Physicochemical Properties
| Property | 2-Aminopyridine | This compound |
| Structure | ![]() | |
| IUPAC Name | Pyridin-2-amine | 6-Amino-5-chloronicotinonitrile[2] |
| CAS Number | 504-29-0 | 156361-02-3[2] |
| Molecular Formula | C₅H₆N₂ | C₆H₄ClN₃[2] |
| Molecular Weight | 94.11 g/mol | 153.57 g/mol |
| Appearance | Colorless solid[1] | Solid[2] |
| Key Features | Nucleophilic amino group, basic pyridine nitrogen. | Multiple reaction sites: amino, chloro, and cyano groups. |
Comparative Synthetic Utility and Reactivity
While both molecules share the 2-aminopyridine core, their synthetic applications diverge significantly due to the additional functional groups on this compound.
-
2-Aminopyridine: This compound is a cornerstone in the synthesis of various pharmaceuticals, including piroxicam, sulfapyridine, and tenoxicam.[1] Its primary utility comes from the reactivity of the exocyclic amino group and the ring nitrogen, which readily participate in condensation reactions to form fused heterocyclic systems like imidazo[1,2-a]pyridines.[3][4] It is also a key reactant in multicomponent reactions to generate diverse molecular scaffolds.[5][6]
-
This compound: This derivative is an advanced intermediate offering a trifecta of reactive sites.
-
Chloro Group (C3): The chlorine atom, activated by the electron-withdrawing cyano group and the ring nitrogen, is an excellent handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of aryl, alkyl, and amino substituents at the 3-position.
-
Cyano Group (C5): The nitrile functionality is a versatile precursor that can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group, or used to construct other heterocyclic rings.
-
Amino Group (C2): Similar to the parent 2-aminopyridine, this group can be acylated, alkylated, or used in condensation reactions. The combination of the 2-amino and 3-cyano groups is particularly useful for the synthesis of fused systems like pyrido[2,3-d]pyrimidines.[7]
-
The electron-deficient nature of the this compound ring makes it more susceptible to nucleophilic attack compared to 2-aminopyridine, but less reactive towards electrophilic aromatic substitution.
Table 2: Comparison of Synthetic Reactions and Applications
| Reaction Type | 2-Aminopyridine | This compound | Key Advantage/Difference |
| Condensation (Fused Rings) | Widely used to form imidazo[1,2-a]pyridines and other fused systems.[3][4] | Can also form imidazo[1,2-a]pyridines. The amino and cyano groups together are precursors for pyrido[2,3-d]pyrimidines.[7] | This compound allows for the synthesis of a different class of fused heterocycles. |
| Nucleophilic Aromatic Substitution (SNAr) | Generally unreactive unless the ring is further activated. | The chloro group at C3 is activated and readily undergoes substitution with various nucleophiles. | The chloro and cyano groups make this compound an excellent substrate for SNAr. |
| Palladium-Catalyzed Cross-Coupling | Not a substrate for cross-coupling unless converted to a halide or triflate. | The C3-chloro atom serves as a direct handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. | Offers a direct and efficient route for C-C and C-N bond formation at a specific position. |
| Cyano Group Modification | Not applicable. | The nitrile can be hydrolyzed, reduced, or used in cycloadditions, providing a secondary point for diversification. | Adds another layer of synthetic versatility completely absent in 2-aminopyridine. |
| Multicomponent Reactions (MCRs) | A common component in various MCRs to build molecular complexity.[5][6] | Can participate in MCRs, often leading to highly substituted 2-amino-3-cyanopyridine derivatives.[7][8][9] | Both are valuable, but the products derived from this compound are more complex. |
| Drug Discovery Applications | A well-established pharmacophore found in numerous approved drugs.[10][11][12] | A valuable scaffold for building libraries of potential drug candidates, such as kinase inhibitors and receptor antagonists.[13][14][15] | 2-aminopyridine is a "known hero," while this compound is a modern tool for generating novel and complex structures.[10] |
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the comparative synthetic potential and a typical experimental workflow.
References
- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. This compound | 156361-02-3 [sigmaaldrich.com]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Amino-3-cyanopyridine Scaffolds in Kinase Inhibitor Synthesis: A Comparative Guide
For Immediate Release
In the competitive landscape of drug discovery, particularly in the development of kinase inhibitors for oncology, the selection of a versatile and efficient chemical scaffold is paramount. This guide provides a comprehensive comparison of the efficacy of 2-amino-3-cyanopyridine derivatives in the synthesis of potent kinase inhibitors, with a focus on key oncological targets such as PIM-1, VEGFR-2, and HER-2. Through an objective analysis of experimental data, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
The 2-amino-3-cyanopyridine core has emerged as a privileged scaffold in medicinal chemistry due to its synthetic tractability and its ability to serve as a foundation for a diverse array of kinase inhibitors. Its derivatives have demonstrated significant potential in yielding compounds with high potency and selectivity.
Comparative Performance in Kinase Inhibitor Synthesis
The utility of the 2-amino-3-cyanopyridine scaffold is evident in the synthesis of inhibitors for several critical kinase targets. The following tables summarize the performance of various derivatives in terms of reaction yield and biological activity, offering a comparative perspective against other synthetic approaches where available.
PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it a key target in cancer therapy. Pyrido[2,3-d]pyrimidines derived from 2-amino-3-cyanopyridine precursors have shown remarkable inhibitory activity against PIM-1.
| Starting Material/Precursor | Synthetic Method | Yield (%) | Target Compound | PIM-1 IC₅₀ (nM) | Reference Compound | PIM-1 IC₅₀ (nM) |
| 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Intramolecular heterocyclization after acylation | High | 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 11.4 | Staurosporine | 16.7 |
| 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Intramolecular heterocyclization after thioacylation | High | Derivative of pyrido[2,3-d]pyrimidine | 17.2 | Staurosporine | 16.7 |
| 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione | Condensation reaction | N/A | Substituted thiazolidine-2,4-dione congeners | 13 | - | - |
Table 1: Comparison of synthesis and efficacy for PIM-1 kinase inhibitors.[1][2]
VEGFR-2 and HER-2 Kinase Inhibitors
VEGFR-2 and HER-2 are receptor tyrosine kinases that play crucial roles in angiogenesis and cancer cell proliferation, respectively. 2-Amino-3-cyanopyridine derivatives have been successfully employed to create dual inhibitors targeting these pathways.
| Starting Material/Precursor | Synthetic Method | Yield (%) | Target Compound | VEGFR-2 IC₅₀ (µM) | HER-2 IC₅₀ (µM) | Reference Compound | VEGFR-2 IC₅₀ (µM) | HER-2 IC₅₀ (µM) |
| 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative (5a) | Multicomponent Reaction | Good | Non-fused cyanopyridone | 0.217 | 0.168 | Lapatinib | 0.182 | 0.131 |
| 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative (5e) | Multicomponent Reaction | Good | Non-fused cyanopyridone with 2,4-dichloro substituent | 0.124 | 0.077 | Lapatinib | 0.182 | 0.131 |
| p-Toluidine and other precursors (for Lapatinib) | Multi-step synthesis | N/A | Lapatinib | - | - | - | - | - |
| 4-chloro-N-methylpicolinamide and 4-aminophenol (for Sorafenib) | Nucleophilic aromatic substitution | High | Sorafenib | Potent | - | - | - | - |
Table 2: Comparison of synthesis and efficacy for VEGFR-2 and HER-2 kinase inhibitors.[3][4]
Cytotoxicity of 2-Amino-3-cyanopyridine Derivatives
The cytotoxic effects of these compounds against various cancer cell lines are a key indicator of their therapeutic potential.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | MCF-7 | 0.57 | Staurosporine | - |
| 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | HepG2 | 1.13 | Staurosporine | 5.07 |
| Non-fused cyanopyridone (5a) | MCF-7 | 1.77 | Taxol | - |
| Non-fused cyanopyridone (5e) | MCF-7 | 1.39 | Taxol | - |
| Non-fused cyanopyridone (5a) | HepG2 | 2.71 | Taxol | - |
| Non-fused cyanopyridone (6b) | HepG2 | 2.68 | Taxol | - |
Table 3: Cytotoxicity of selected kinase inhibitors derived from 2-amino-3-cyanopyridine scaffolds.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative experimental protocols for the synthesis of kinase inhibitors using 2-amino-3-cyanopyridine derivatives.
General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (PIM-1 Inhibitors)
A mixture of the appropriate 2-amino-4-(substituted-phenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide (1 equivalent) and a suitable acylating or thioacylating agent (1.2 equivalents) in a solvent such as ethanol is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and purified by recrystallization to yield the final pyrido[2,3-d]pyrimidine derivative.[1]
One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives under Microwave Irradiation
A mixture of an aromatic aldehyde (1 mmol), a methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is irradiated in a microwave oven. The reaction is typically completed within 7-9 minutes. After cooling, the reaction mixture is washed with a small amount of ethanol. The crude product is then purified by recrystallization from 95% ethanol to afford the desired 2-amino-3-cyanopyridine derivatives in good yields (72-86%).[5] This method offers a significant advantage in terms of reduced reaction time and higher yields compared to conventional heating methods.[5]
Signaling Pathway and Experimental Workflow Visualizations
Understanding the biological context and the experimental process is facilitated by clear visual diagrams. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to the Computational Analysis of Substituted Cyanopyridine Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for analyzing the reactivity of substituted cyanopyridines, supported by experimental data. We delve into the methodologies, present quantitative data for easy comparison, and visualize key concepts to aid in understanding the structure-reactivity relationships of this important class of heterocyclic compounds.
Introduction to Cyanopyridine Reactivity
Cyanopyridines are a class of aromatic heterocyclic compounds containing a pyridine ring substituted with a cyano group (-CN). The position of the cyano group and the presence of other substituents on the pyridine ring significantly influence the molecule's electronic properties and, consequently, its chemical reactivity.[1] This reactivity is of great interest in medicinal chemistry and drug development, as cyanopyridine moieties are found in various bioactive molecules.[2][3] Computational chemistry provides powerful tools to predict and understand the reactivity of these compounds, guiding the synthesis of novel derivatives with desired properties.
Computational and Experimental Methodologies
A combination of computational and experimental techniques is crucial for a comprehensive understanding of cyanopyridine reactivity.
Computational Protocols: Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. A typical workflow for analyzing substituted cyanopyridines is as follows:
-
Molecular Geometry Optimization: The three-dimensional structure of the cyanopyridine derivative is optimized to find its most stable conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed method for this purpose.[4]
-
Electronic Property Calculation: Once the geometry is optimized, various electronic properties are calculated. These include:
-
Molecular Electrostatic Potential (MESP): Identifies electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial descriptors of chemical reactivity and stability.
-
Global Reactivity Descriptors: Parameters such as electrophilicity index, chemical potential, and hardness are calculated to quantify the overall reactivity of the molecule.
-
-
Reaction Pathway and Transition State Analysis: To study a specific reaction, the reaction pathway is modeled, and the transition state structure and its energy (activation barrier) are calculated. This provides quantitative insight into the reaction kinetics.
Experimental Protocols: Kinetic Studies and Biological Assays
Experimental validation is essential to confirm computational predictions.
-
Kinetic Analysis of Hydrolysis: The reactivity of cyanopyridines can be experimentally determined by studying their hydrolysis kinetics. A typical procedure involves:
-
Preparing a solution of the cyanopyridine in a suitable solvent (e.g., high-temperature water).
-
Maintaining the reaction at a constant temperature.
-
Monitoring the concentration of the reactant and products over time using techniques like UV-vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]
-
Calculating the reaction rate constants and activation energies from the experimental data.
-
-
Biological Activity Assays (e.g., Cytotoxicity): The biological relevance of cyanopyridine reactivity is often assessed through in vitro assays. For instance, the cytotoxicity of novel cyanopyridine derivatives against cancer cell lines can be evaluated using the MTT assay to determine their IC50 values (the concentration required to inhibit the growth of 50% of the cells).[6]
Quantitative Data Comparison
The following tables summarize key quantitative data from computational and experimental studies on substituted cyanopyridines and related compounds.
Table 1: Comparison of Calculated and Experimental Reactivity Parameters for Nitrile Compounds
| Compound | Computational Method | Calculated Parameter | Calculated Value | Experimental Method | Experimental Parameter | Experimental Value | Reference |
| 2-Cyanopyridine | DFT | Activation Energy (Ea) for reaction with Cysteine | < 16 kcal/mol | HPLC | Reactivity towards Cysteine | High | [7] |
| 3-Cyanopyridine | DFT | Activation Energy (Ea) for hydrolysis | - | High-Temperature Water Hydrolysis | Activation Energy (Ea) | 74.3 kJ/mol | [8] |
| 4-Cyanopyridine | DFT | Activation Energy (Ea) for hydrolysis | - | High-Temperature Water Hydrolysis | Activation Energy (Ea) | 40.3 kJ/mol | [8] |
| Benzonitrile | DFT | Activation Energy (Ea) for reaction with Cysteine | > 16 kcal/mol | HPLC | Reactivity towards Cysteine | Intermediate | [7] |
| 4-Chlorobenzonitrile | DFT | Activation Energy (Ea) for reaction with Cysteine | ~16 kcal/mol | HPLC | Reactivity towards Cysteine | Intermediate | [7] |
Table 2: Comparison of Cytotoxicity of Substituted Cyanopyridine Derivatives
| Compound | Cell Line | Experimental Method | IC50 Value (µM) | Reference |
| Cyanopyridine-based 1,3,4-oxadiazole derivative 4e | MCF-7 | MTT Assay | 8.352 | [6] |
| Cyanopyridine-based 1,3,4-oxadiazole derivatives | CaCo-2 | MTT Assay | 2.612 - 8.394 | [6] |
Visualizing Reactivity and Methodologies
The following diagrams illustrate key concepts in the computational analysis of cyanopyridine reactivity.
Comparison with Alternative Computational Methods
While DFT is a powerful tool, other computational methods can also be employed for studying heterocyclic compounds.
-
Semi-empirical Methods (e.g., AM1, PM3, MNDO): These methods are computationally less expensive than DFT and can be useful for preliminary analysis of large molecules. However, their accuracy can be lower, and the results can vary significantly between different methods. For instance, a study on oxazole and thiazole heterocycles showed a considerable scatter in the calculated heats of formation among AM1, PM3, and MNDO methods.[1]
-
Ab initio Methods (e.g., MP2, Coupled Cluster): These methods are more accurate than DFT but are also significantly more computationally demanding. They are often used as a benchmark to validate the results of less expensive methods.
The choice of computational method should be guided by the specific research question, the size of the system, and the available computational resources. For accurate prediction of reactivity, DFT and higher-level ab initio methods are generally preferred.
Conclusion
The reactivity of substituted cyanopyridines is a complex interplay of electronic and steric factors. Computational analysis, particularly using DFT, provides invaluable insights into these relationships, enabling the rational design of new molecules with tailored properties. When combined with experimental validation, these computational approaches offer a robust framework for advancing research in drug discovery and materials science. This guide provides a foundational understanding of the available tools and a comparative basis for their application in the study of substituted cyanopyridines.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Green Synthesis of 2-Amino-3-Cyanopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-amino-3-cyanopyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, has seen a paradigm shift towards more environmentally benign methodologies. This guide provides an objective comparison of various green synthesis routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. The comparison focuses on key green chemistry metrics, including reaction time, yield, temperature, and the use of catalysts and solvents.
The primary approach to synthesizing these derivatives is a one-pot, four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate. The innovation in green chemistry lies in the energy source and catalytic systems employed to drive this reaction efficiently and sustainably.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of different green synthesis methodologies for 2-amino-3-cyanopyridine derivatives based on published experimental data.
| Synthesis Route | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Catalyst Reusability | Reference |
| Catalytic | Nanostructured Na2CaP2O7 | Solvent-free | 80 | Short | 84-94 | Yes | [1] |
| Copper nanoparticles on charcoal | Acetonitrile | 80 | Not specified | Good to excellent | At least 8 times | [2][3][4] | |
| Zinc zirconium phosphate | Solvent-free | Not specified | Short | Fair to excellent | At least 6 times | [5] | |
| Fe3O4@THAM-Mercaptopyrimidine | Solvent-free | 70 | Short | 75-97 | Yes | [6][7] | |
| Microwave-Assisted | None | Solvent-free | Not specified | 7-9 min | 72-86 | N/A | [8][9][10][11] |
| Ultrasound-Assisted | None | Solvent-free | Room Temperature | 4-25 min | 85-99 | N/A | [12] |
Experimental Protocols: Key Methodologies
Below are detailed methodologies for the key green synthesis routes cited in this guide.
1. Catalytic Synthesis using Nanostructured Na2CaP2O7 [1]
-
Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a methyl ketone or cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol) is prepared.
-
Catalyst Addition: Nanostructured diphosphate Na2CaP2O7 is added to the mixture.
-
Reaction Conditions: The reaction is carried out at 80°C under solvent-free conditions.
-
Work-up: The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solid mixture is washed with water and the crude product is recrystallized from ethanol.
-
Catalyst Recovery: The aqueous layer is filtered to recover the catalyst, which is then washed with ethanol, dried, and can be reused.
2. Microwave-Assisted Solvent-Free Synthesis [8][9][10][11]
-
Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), a methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is placed in a microwave-safe vessel.
-
Reaction Conditions: The mixture is irradiated in a microwave oven for 7-9 minutes.
-
Work-up: After the reaction, the mixture is washed with a small amount of ethanol. The crude product is then purified by recrystallization from 95% ethanol.
3. Ultrasound-Assisted Catalyst-Free and Solvent-Free Synthesis [12]
-
Reaction Setup: An aromatic aldehyde (1 mmol), an acetophenone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) are mixed in a reaction vessel.
-
Reaction Conditions: The reaction mixture is subjected to ultrasonic irradiation in an ultrasonic bath at room temperature for 4-25 minutes.
-
Work-up: The completion of the reaction is monitored by TLC. The solid product is then washed with cold water and recrystallized from ethanol to afford the pure product.
Visualizing the Green Synthesis Workflow
The following diagram illustrates the general workflow for the green synthesis of 2-amino-3-cyanopyridine derivatives, highlighting the key variable components that define each route.
Caption: Workflow for Green Synthesis of 2-Amino-3-cyanopyridine Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. oiccpress.com [oiccpress.com]
- 6. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]
- 7. orgchemres.org [orgchemres.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [PDF] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. tandfonline.com [tandfonline.com]
Comparative Analysis of 2-Amino-3-chloro-5-cyanopyridine Derivatives: In Vitro and In Vivo Studies
A comprehensive guide for researchers and drug development professionals on the biological activities, experimental protocols, and signaling pathways associated with compounds derived from 2-Amino-3-chloro-5-cyanopyridine.
Derivatives of the versatile scaffold, 2-amino-3-cyanopyridine, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of compounds specifically derived from this compound, summarizing their performance in in vitro and in vivo studies. Detailed experimental data, methodologies, and visual representations of key biological processes are presented to facilitate further research and development in this area.
In Vitro Anticancer Activity
Numerous studies have demonstrated the potential of 2-amino-3-cyanopyridine derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines, with several derivatives exhibiting potent activity.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4f | A549 (Lung) | 23.78 | [1] |
| MKN45 (Gastric) | 67.61 | [1] | |
| MCF7 (Breast) | 53.87 | [1] | |
| 4j | A549 (Lung) | - | [1] |
| MKN45 (Gastric) | - | [1] | |
| MCF7 (Breast) | - | [1] | |
| 4k | A549 (Lung) | - | [1] |
| MKN45 (Gastric) | - | [1] | |
| MCF7 (Breast) | - | [1] | |
| 3n | HCT-116 (Colorectal) | 10.50 | [2] |
| HeLa (Cervical) | 14.27 | [2] | |
| A375 (Melanoma) | 4.61 | [2] | |
| 7b | A549 (Lung) | Potent | [3] |
| 8a | A549 (Lung) | Potent | [3] |
Note: Specific IC50 values for compounds 4j and 4k were not explicitly provided in the source but were described as having promising activity.
The preliminary structure-activity relationship (SAR) analysis suggests that the presence of bromo or chloro substituents on the benzene ring of these derivatives significantly contributes to their anticancer activity.[1]
In Vivo Antitumor Activity
Preclinical in vivo studies are crucial for validating the therapeutic potential of novel anticancer compounds. While specific in vivo data for derivatives of this compound are limited in the reviewed literature, general protocols for evaluating pyridine derivatives in animal models provide a framework for future investigations.
Experimental Workflow for In Vivo Antitumor Studies
Antimicrobial Activity
Derivatives of 2-amino-3-cyanopyridine have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Microorganism | Inhibition Zone (mm) | Concentration | Reference |
| 2c | Staphylococcus aureus | Good | 40 µg/ml | [4] |
| 2d | Staphylococcus aureus | Good | 40 µg/ml | [4] |
| 2b | Pseudomonas aeruginosa | Good | 40 µg/ml | [4] |
| 2f | Staphylococcus aureus | Moderate | 40 µg/ml | [4] |
| 2c | Bacillus subtilis | Moderate | 40 µg/ml | [4] |
Note: "Good" and "Moderate" are qualitative descriptors from the source. Specific inhibition zone diameters were not consistently provided.
Enzyme Inhibition
The inhibitory activity of 2-amino-3-cyanopyridine derivatives against specific enzymes has been explored, with a particular focus on carbonic anhydrases (CAs), which are implicated in various diseases.
Quantitative Data Summary: Carbonic Anhydrase Inhibition
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 5d | hCA I | 33 | [5] |
| hCA II | 56 | [5] | |
| 5b | hCA I | 34 | [5] |
Signaling Pathway Modulation
The anticancer effects of 2-amino-3-cyanopyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently overactivated in cancer, promoting tumor growth and survival.[5][6] Some 2-amino-3-cyanopyridine derivatives have been shown to inhibit this pathway.[2]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8]
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is a member of the ErbB family of receptor tyrosine kinases and is overexpressed in a significant portion of breast cancers, leading to aggressive tumor growth.[9][10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols employed in the cited studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Screening (Disc Diffusion Method)
This method assesses the antimicrobial activity of compounds by measuring the zone of growth inhibition around a filter disc impregnated with the test substance.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.[11]
-
Reagent Preparation: Prepare assay buffer, CA enzyme solution, substrate solution (p-nitrophenyl acetate), and test compound solutions.
-
Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with the test compound to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Kinetic Measurement: The rate of formation of the product (p-nitrophenol) is monitored by measuring the increase in absorbance at 400-405 nm over time.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value can then be determined.
This guide provides a consolidated overview of the current state of research on derivatives of this compound. The presented data and protocols aim to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents. Further investigations, particularly in vivo efficacy studies and detailed mechanistic explorations, are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-chloro-5-cyanopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-3-cyanopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activity.[1][2] The strategic introduction of a chloro group at the 3-position and a cyano group at the 5-position of the pyridine ring has given rise to a class of analogs with significant therapeutic promise, particularly as kinase inhibitors for anticancer therapy.[3][4][5] This guide provides a comprehensive comparison of 2-amino-3-chloro-5-cyanopyridine analogs, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies employed in their evaluation.
Comparative Biological Activity of Analogs
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyridine core and the amino group. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative analogs from various studies.
In Vitro Cytotoxicity Data
The antiproliferative activity of these analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound ID | R Group (at C6) | R' Group (at C4) | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | 4-methoxyphenyl | - | HepG-2 | 8.02 ± 0.38 | [4] |
| 4d | 4-bromophenyl | - | HepG-2 | 6.95 ± 0.34 | [4] |
| 5e | - | 4-methoxyphenyl | PC-3 | 13.2 ± 0.8 | [6] |
| 5e | - | 4-methoxyphenyl | MDA-MB-231 | 11.5 ± 0.9 | [6] |
| 5e | - | 4-methoxyphenyl | HepG2 | 27.2 ± 1.5 | [6] |
| 5c | - | 4-chlorophenyl | PC-3 | 30.5 ± 1.9 | [6] |
| 5c | - | 4-chlorophenyl | MDA-MB-231 | 28.3 ± 1.7 | [6] |
| 5c | - | 4-chlorophenyl | HepG2 | 45.1 ± 2.1 | [6] |
| CG-5 | 2,4-dichlorophenyl | 3,5-dibromo-4-hydroxyphenyl | MCF-7 | <0.1 (GI50) | [7] |
| CG-5 | 2,4-dichlorophenyl | 3,5-dibromo-4-hydroxyphenyl | A-549 | <7 (GI50) | [7] |
| 3b | - | 3-hydroxy-4-phenoxyphenyl | A-549 | 16.74 ± 0.45 | [3] |
| 3p | - | 4-(substituted phenyl) | A-549 | 10.57 ± 0.54 | [3] |
SAR Observations for Cytotoxicity:
-
Aromatization of the Pyridone Ring: Conversion of the 2-hydroxypyridine (pyridone) to a 2-chloropyridine generally leads to a significant increase in cytotoxicity, particularly against the HepG-2 cell line.[4]
-
Substitution at C6: The nature of the substituent at the C6 position of the pyridine ring plays a crucial role. For instance, analogs bearing a 4-methoxyphenyl (4c) or a 4-bromophenyl (4d) group at C6 exhibit potent activity against HepG-2 cells.[4]
-
Substitution at C4: Halogen substitution on the phenyl ring at the C4 position, such as in compound CG-5 with a 3,5-dibromo-4-hydroxyphenyl group, demonstrates significant growth inhibitory effects in MCF-7 and A-549 cell lines.[7] The presence of a 4-methoxyphenyl group (5e) or a 4-chlorophenyl group (5c) at C4 also confers notable antiproliferative activity.[6]
Kinase and Enzyme Inhibition Data
A primary mechanism of action for many this compound analogs is the inhibition of protein kinases involved in cancer cell proliferation and survival.[3]
| Compound ID | R Group (at C6) | Target Enzyme | IC50 / Ki (µM) | Reference |
| 4b | 3-aminophenyl | Pim-1 Kinase | 0.63 ± 0.03 | [4] |
| 4c | 4-methoxyphenyl | Pim-1 Kinase | 0.61 ± 0.03 | [4] |
| 5e | - | VEGFR-2 | 0.124 ± 0.011 | [5] |
| 5e | - | HER-2 | 0.077 ± 0.003 | [5] |
| 5a | - | VEGFR-2 | 0.217 ± 0.020 | [5] |
| 5a | - | HER-2 | 0.168 ± 0.009 | [5] |
| 7d | - | hCA I | 2.84 (Ki) | [8] |
| 7b | - | hCA II | 2.56 (Ki) | [8] |
SAR Observations for Kinase/Enzyme Inhibition:
-
Pim-1 Kinase Inhibition: The 2-chloro-cyanopyridine scaffold is generally more potent against Pim-1 kinase than the corresponding 2-hydroxy-cyanopyridone derivatives.[4] Substituents at the C6 position, such as 3-aminophenyl (4b) and 4-methoxyphenyl (4c), show sub-micromolar inhibitory activity.[4]
-
VEGFR-2/HER-2 Inhibition: Non-fused cyanopyridone derivatives have demonstrated potent dual inhibitory activity against VEGFR-2 and HER-2.[5] Compound 5e, in particular, showed superior inhibition compared to the standard drug Lapatinib.[5]
-
Carbonic Anhydrase Inhibition: Certain 2-amino-3-cyanopyridine derivatives exhibit significant inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and II), with Ki values in the low micromolar range.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[9]
-
Reagent Preparation:
-
Assay Procedure:
-
Signal Detection:
-
Data Acquisition and Analysis:
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics.[5]
-
Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Visualizing Molecular Interactions and Processes
Diagrams illustrating key biological pathways and experimental workflows provide a clearer understanding of the compound's mechanism of action and the methods used for its evaluation.
Caption: Workflow for Kinase Inhibitor Discovery and Development.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Caption: PIM-1 Downstream Signaling Pathway in Cancer.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Combinatorial Library Design, Synthesis and In vitro Anticancer Assessment of -2-Amino-3-Cyanopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Amino-3-chloro-5-cyanopyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 2-Amino-3-chloro-5-cyanopyridine, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is crucial to consult the material safety data sheet (MSDS) and be fully aware of the necessary personal protective equipment (PPE). The known hazards associated with this compound necessitate the use of protective gloves, clothing, and eye/face protection.[1] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and continue rinsing.[1]
General handling procedures for similar pyridine compounds include working in a well-ventilated area, such as under a chemical fume hood, to minimize dust generation and accumulation.[2][3] Avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]
Quantitative Hazard Data
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Sensitization | H317: May cause an allergic skin reaction | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from available safety information for this compound.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations.[2][4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material and kept closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2][3]
-
-
Spill Management:
-
Container Disposal:
-
Final Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound | 156361-02-3 [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Amino-3-chloro-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of 2-Amino-3-chloro-5-cyanopyridine (CAS No. 156361-02-3). The following procedures are based on the available hazard information and general laboratory safety protocols. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, these guidelines are supplemented with information from structurally similar chemicals and should be implemented as a precautionary measure.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Area of Protection | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Eye and Face | Safety Goggles with side shields or a Face Shield | Must be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for any tears or punctures before use. Dispose of used gloves properly and wash hands thoroughly after handling. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard pictograms.
-
Log the chemical into the laboratory's chemical inventory system.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed to prevent contamination and exposure to moisture.
-
The storage area should be clearly marked with the appropriate hazard signs.
Weighing and Preparation
-
All weighing and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Clean the weighing area and any equipment thoroughly after use.
Experimental Use
-
Handle the compound in a designated area of the laboratory.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Disposal Plan
-
All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

